5-Quinolineboronic Acid Pinacol Ester
Description
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-5-9-13-11(12)7-6-10-17-13/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRNJSUZRJEHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=NC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021868-08-5 | |
| Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Quinolineboronic Acid Pinacol Ester
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Quinolineboronic acid pinacol ester is a pivotal building block in modern medicinal chemistry and materials science, primarily serving as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions.[1][2] Its quinoline scaffold is a privileged structure found in numerous pharmacologically active compounds. This guide provides an in-depth, experience-driven walkthrough of the synthesis, purification, and comprehensive characterization of this valuable intermediate. We will delve into the mechanistic underpinnings of the synthetic strategy, offer a detailed and validated experimental protocol, and outline the analytical techniques required to confirm the structure and purity of the final product.
The Strategic Importance of this compound
The value of this compound lies in its dual-functionality. The quinoline core is a key pharmacophore, while the boronic acid pinacol ester group provides a stable, handleable, and highly reactive moiety for carbon-carbon bond formation.[2] This combination allows for the modular and efficient construction of complex molecular architectures, accelerating the discovery of novel therapeutics and functional materials. The pinacol ester form is generally preferred over the free boronic acid due to its enhanced stability, preventing dehydration to form boroxines and facilitating easier purification.[3]
Synthesis via Palladium-Catalyzed Miyaura Borylation
The most robust and widely adopted method for synthesizing aryl boronic esters, including the quinoline derivative, is the Miyaura borylation reaction.[4][5] This palladium-catalyzed cross-coupling reaction joins an aryl halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[6] The reaction is prized for its mild conditions and exceptional tolerance of various functional groups, making it superior to methods requiring highly reactive organolithium or Grignard reagents.[4]
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The process follows a well-established catalytic cycle involving a palladium catalyst.[4][7]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the 5-haloquinoline, forming a Pd(II) intermediate. This is often the rate-determining step.[7]
-
Transmetalation: A base, typically a mild one like potassium acetate (KOAc), activates the bis(pinacolato)diboron. The resulting boryl species is then transferred to the palladium center, displacing the halide and forming a new Pd(II)-boryl complex.[4] The choice of base is critical; overly strong bases can promote a competitive Suzuki coupling between the newly formed product and the starting aryl halide, diminishing the yield.[8]
-
Reductive Elimination: The final step involves the reductive elimination of the desired this compound from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][7]
Reagents and Conditions: A Practical Analysis
The success of the synthesis hinges on the careful selection of reagents and reaction parameters.
| Component | Example | Role & Rationale |
| Aryl Halide | 5-Bromoquinoline or 5-Iodoquinoline | The electrophilic partner. Reactivity order is I > Br > Cl. Iodo- and bromo-derivatives are most commonly used for their balance of reactivity and stability.[7] |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the pinacol boronate moiety. It is a stable, crystalline solid that is easy to handle.[6] |
| Palladium Catalyst | PdCl₂(dppf) or Pd(PPh₃)₄ | The catalyst that facilitates the C-B bond formation. PdCl₂(dppf) is often preferred for its robustness and effectiveness with a wide range of substrates.[4] |
| Base | Potassium Acetate (KOAc) | Activates the diboron reagent for transmetalation. A weak base is crucial to prevent subsequent, unwanted Suzuki coupling of the product.[4][8] |
| Solvent | Dioxane, DMSO, or Toluene | Anhydrous, polar aprotic solvents are typically used to dissolve the reactants and facilitate the reaction while remaining inert to the reagents.[4] |
Detailed Experimental Protocol
This protocol is a representative procedure and should be performed by qualified personnel using appropriate safety precautions, including working in a fume hood and under an inert atmosphere.
Materials:
-
5-Bromoquinoline (1.0 equiv)
-
Bis(pinacolato)diboron (1.1 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (2-5 mol%)
-
Potassium Acetate (KOAc), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromoquinoline, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 5-bromoquinoline is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.
Purification Strategy
Purifying boronic acid pinacol esters can be challenging due to their propensity to hydrolyze on standard silica gel.[9]
-
Flash Column Chromatography: This is the most common method. However, prolonged exposure to silica can lead to degradation. To mitigate this, a rapid purification is recommended.[3] An alternative is to use silica gel that has been pre-treated with boric acid, which reduces the Lewis basicity of the silica surface and suppresses over-adsorption and degradation of the ester.[3] Neutral alumina can also be a suitable stationary phase.[10]
-
Recrystallization: If the crude product is sufficiently pure and solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be a highly effective method for obtaining material of high purity.
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Spectroscopic and Spectrometric Data
The following table summarizes the expected analytical data for this compound (C₁₅H₁₈BNO₂), which has a molecular weight of 255.12 g/mol .[11]
| Technique | Expected Observations |
| ¹H NMR | Quinoline Protons: Aromatic signals between δ 7.5-9.0 ppm. Pinacol Protons: A characteristic sharp singlet at δ ~1.3-1.4 ppm, integrating to 12 hydrogens. |
| ¹³C NMR | Quinoline Carbons: Aromatic signals in the δ 120-155 ppm range. The carbon attached to the boron (C-B) may show a broad signal or be difficult to observe due to quadrupolar relaxation.[12] Pinacol Carbons: Signals around δ 83-84 ppm (quaternary carbons) and δ ~25 ppm (methyl carbons).[13] |
| ¹¹B NMR | A broad singlet is expected in the range of δ 25-35 ppm, which is characteristic of a tetracoordinate boronate ester.[12] |
| Mass Spec. (e.g., ESI-HRMS) | Expected [M+H]⁺: m/z 256.1503. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[14] |
Chromatographic Purity Assessment
-
HPLC/LC-MS: High-Performance Liquid Chromatography is the gold standard for assessing the purity of the final compound. A single sharp peak in the chromatogram indicates high purity. LC-MS couples this separation with mass detection, simultaneously confirming the molecular weight of the peak of interest.
Conclusion
The Miyaura borylation provides a reliable and high-yielding pathway to this compound, a cornerstone intermediate for drug discovery and materials science.[15] A thorough understanding of the reaction mechanism and careful attention to purification techniques are paramount for success. The multi-technique characterization approach outlined here provides a robust framework for validating the product's identity and ensuring the high purity required for subsequent synthetic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | CAS#:1021868-08-5 | Chemsrc [chemsrc.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. CN107304198B - Novel synthesis process of quinolone antibiotic intermediate - Google Patents [patents.google.com]
An In-depth Technical Guide to 5-Quinolineboronic Acid Pinacol Ester: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Quinolineboronic acid pinacol ester, a key building block in modern synthetic chemistry, has garnered significant attention for its versatile role in the construction of complex molecular architectures. This guide offers a comprehensive overview of its physical and chemical properties, detailed synthesis and reaction protocols, and its applications, particularly in the realm of drug discovery and materials science. As a stable and readily handled precursor to the corresponding boronic acid, this pinacol ester is an indispensable tool for researchers engaged in the synthesis of novel quinoline-containing compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.
Core Identification
| Property | Value | Source(s) |
| CAS Number | 1021868-08-5 | |
| Molecular Formula | C₁₅H₁₈BNO₂ | |
| Molecular Weight | 255.12 g/mol | |
| Synonyms | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Physical Characteristics
While some physical properties of this compound are not extensively documented, data from analogous compounds and general knowledge of boronic acid pinacol esters provide valuable insights.
| Property | Description | Source(s) |
| Appearance | Typically a white to off-white or pale yellow solid. | [N/A] |
| Melting Point | While not explicitly reported for the 5-isomer, the analogous 3-quinolineboronic acid pinacol ester has a melting point of 56-60 °C. A similar range can be expected. | [1] |
| Solubility | Generally, pinacol esters of arylboronic acids exhibit better solubility in organic solvents compared to their corresponding free boronic acids. They are expected to be soluble in common organic solvents such as chloroform, acetone, and ethers, with lower solubility in non-polar hydrocarbon solvents. | [2][3] |
| Boiling Point | Data not available; likely to decompose at high temperatures. |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the reactivity of the carbon-boron bond and the stability of the pinacol ester protecting group.
Stability
Pinacol esters are generally more stable and easier to handle than their corresponding boronic acids.[4] However, they are susceptible to hydrolysis under both acidic and basic conditions, which cleaves the pinacol ester to form the free boronic acid.[5] This hydrolysis can be a deliberate step in a reaction sequence or an unintended degradation pathway. For short-term storage, the compound should be kept in a cool, dry place, protected from moisture. For long-term storage, refrigeration is recommended.
Reactivity in Suzuki-Miyaura Coupling
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][6] In this reaction, the quinoline moiety is transferred to an organic halide or triflate, forming a new carbon-carbon bond. The pinacol ester can often be used directly in the coupling reaction, as the basic conditions of the reaction facilitate the in-situ hydrolysis to the active boronic acid species.[5]
Synthesis of this compound
The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction. This involves the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂).
Miyaura Borylation Protocol
This protocol is adapted from established procedures for the synthesis of arylboronic acid pinacol esters.[7]
Reaction Scheme:
A schematic of the Miyaura borylation reaction.
Materials:
-
5-Bromoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry reaction flask, add 5-bromoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (e.g., 3 mol%).
-
Heat the reaction mixture to 80 °C and stir for the appropriate time (typically monitored by TLC or LC-MS for completion).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. It has been noted that impregnating the silica gel with boric acid can improve the purification of boronic esters by reducing their adsorption to the stationary phase.[8]
Application in Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Suzuki-Miyaura Coupling Protocol
Reaction Workflow:
A general workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
Procedure:
-
In a reaction vessel, combine this compound and the aryl bromide.
-
Add the chosen solvent system and the base.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up by diluting with an organic solvent and washing with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Analytical Characterization
Accurate characterization of this compound is crucial for ensuring its purity and for the interpretation of reaction outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for the structural elucidation of this compound. While specific spectra are best obtained from the supplier, the expected features are as follows:
-
¹H NMR: The spectrum will show characteristic signals for the quinoline ring protons, typically in the aromatic region (δ 7.0-9.0 ppm). A singlet corresponding to the twelve equivalent methyl protons of the pinacol group will be observed in the upfield region (around δ 1.3 ppm).
-
¹³C NMR: The spectrum will display signals for the nine carbon atoms of the quinoline ring and the carbons of the pinacol group. The carbon atom attached to the boron is often broadened or not observed due to quadrupolar relaxation.
Note: Access to NMR, HPLC, and LC-MS data for this compound is often available from commercial suppliers such as Ambeed and BLD Pharm.[2][9]
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling this compound.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. Refrigeration is recommended for long-term storage.
-
Hazards: May be harmful if swallowed, inhaled, or in contact with skin. Avoid contact with strong oxidizing agents.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability compared to the free boronic acid makes it a preferred building block in many synthetic endeavors, including those in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in the laboratory.
References
- 1. 1021868-08-5 | this compound | Organoborons | Ambeed.com [ambeed.com]
- 2. 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole(942070-84-0) 1H NMR spectrum [chemicalbook.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1021868-08-5|this compound|BLD Pharm [bldpharm.com]
- 9. rsc.org [rsc.org]
A Technical Guide to the Spectroscopic Characterization of 5-Quinolineboronic Acid Pinacol Ester
This guide provides an in-depth analysis of the spectroscopic data for 5-quinolineboronic acid pinacol ester (CAS No: 1021868-08-5), a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals. The structural elucidation of this compound is paramount for its effective use in research and drug development. This document will detail the expected and observed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the interpretation of these analytical techniques for researchers, scientists, and professionals in the field.
Introduction
This compound, with the chemical formula C₁₅H₁₈BNO₂, is a heterocyclic compound that incorporates a quinoline moiety and a boronic acid pinacol ester group. This combination makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The precise characterization of this compound is critical to ensure its purity and to confirm its structural integrity before its use in synthetic pathways.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring and the methyl protons of the pinacol group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atom and the boronic ester group.
Experimental Protocol:
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.
Data Interpretation:
The following table summarizes the predicted chemical shifts for the protons of this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H2 (Quinoline) | 8.9 - 9.1 | dd | ~4.5, ~1.5 |
| H4 (Quinoline) | 8.2 - 8.4 | dd | ~8.5, ~1.5 |
| H3 (Quinoline) | 7.4 - 7.6 | dd | ~8.5, ~4.5 |
| H6 (Quinoline) | 8.0 - 8.2 | d | ~8.0 |
| H7 (Quinoline) | 7.6 - 7.8 | t | ~8.0 |
| H8 (Quinoline) | 8.1 - 8.3 | d | ~8.0 |
| -CH₃ (Pinacol) | 1.3 - 1.5 | s | - |
Note: The carbon attached to the boron atom is often not observed in ¹³C NMR spectra due to quadrupolar relaxation.
The following diagram illustrates the workflow for NMR sample preparation and analysis.
Caption: Workflow for NMR spectroscopy.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The quinoline ring will exhibit several signals in the aromatic region, and the pinacol group will show characteristic signals in the aliphatic region.
Data Interpretation:
The table below outlines the expected chemical shifts for the carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Quinoline (Aromatic) | 120 - 155 |
| C-B (ipso-Carbon) | Signal may be broad or absent |
| C (Pinacol quaternary) | 83 - 85 |
| -CH₃ (Pinacol) | 24 - 26 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving it in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
Data Interpretation:
The key vibrational frequencies expected for this compound are summarized below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3000 - 3100 | Medium |
| C-H stretching (aliphatic) | 2850 - 3000 | Medium |
| C=N stretching (quinoline) | 1600 - 1650 | Medium |
| C=C stretching (aromatic) | 1450 - 1600 | Medium-Strong |
| B-O stretching | 1300 - 1400 | Strong |
| C-O stretching | 1100 - 1200 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Experimental Protocol:
A dilute solution of the sample is introduced into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). High-resolution mass spectrometry (HRMS) is often employed for accurate mass determination.
Data Interpretation:
The molecular formula of this compound is C₁₅H₁₈BNO₂, which corresponds to a monoisotopic mass of approximately 255.1431 g/mol .
-
Molecular Ion Peak ([M]⁺): In the mass spectrum, a prominent peak is expected at an m/z value corresponding to the molecular weight of the compound.
-
Isotopic Pattern: The presence of boron with its two main isotopes, ¹⁰B (20%) and ¹¹B (80%), will result in a characteristic isotopic pattern for the molecular ion and boron-containing fragments.
-
Fragmentation Pattern: Common fragmentation pathways for boronic esters may involve the loss of the pinacol group or fragments from the quinoline ring.
The following diagram illustrates a potential fragmentation pathway.
Caption: A possible fragmentation pathway in mass spectrometry.
Conclusion
The comprehensive analysis of this compound using NMR, IR, and Mass Spectrometry provides a detailed and validated understanding of its chemical structure. This guide serves as a valuable resource for scientists, enabling them to confidently identify and utilize this important synthetic building block in their research and development endeavors. The provided protocols and data interpretations are based on established principles of spectroscopic analysis and are intended to support the rigorous scientific standards of the pharmaceutical and chemical industries.
Guide to the Stability and Storage of 5-Quinolineboronic Acid Pinacol Ester
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Quinolineboronic acid pinacol ester is a pivotal building block in modern synthetic and medicinal chemistry, valued for its role in carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions. The integrity of this reagent is paramount for achieving reproducible and high-yielding synthetic outcomes. However, like many organoboron compounds, its stability is not absolute and is highly dependent on handling and storage conditions. This technical guide provides a comprehensive overview of the chemical principles governing the stability of this compound, outlines field-proven protocols for its storage and handling, and details a systematic experimental workflow for its stability assessment. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to preserve the quality and reactivity of this essential reagent.
The Chemical Rationale: Understanding Boronic Ester Stability
Boronic acids are indispensable synthetic intermediates, but their utility can be hampered by inherent instability; they are prone to dehydration to form cyclic boroxine anhydrides and are susceptible to protodeboronation and oxidation.[1][2][3][4] To mitigate these issues, boronic acids are frequently converted into more robust boronate esters. The pinacol ester, formed by reacting the boronic acid with pinacol, is the most common and widely trusted protecting group.
The enhanced stability of pinacol esters stems primarily from the steric hindrance imparted by the gem-dimethyl groups of the pinacol backbone.[1] This steric shield physically protects the electrophilic boron center from unwanted nucleophilic attack, significantly slowing degradation. While generally robust, this compound is primarily susceptible to one key degradation pathway:
Hydrolysis: This is the most significant and common degradation route. In the presence of water, the B-O bond of the ester can be cleaved, reverting the compound to the parent 5-quinolineboronic acid and pinacol.[2][5][6][7] This process can be catalyzed by residual silanol groups on silica gel during chromatography or even by trace moisture in solvents or the atmosphere, making meticulous handling critical.[6][8][9] The presence of the quinoline nitrogen may also influence the compound's hydrolytic stability through electronic effects or potential intramolecular coordination.[10][11]
Caption: Primary degradation pathway via hydrolysis.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the first line of defense in preserving the integrity of this compound. The following conditions are based on established best practices for air- and moisture-sensitive reagents.[12][13][14][15]
Data Presentation: Optimal Storage Conditions
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Refrigerate at 2–8°C.[16][17][18] | Slows the rate of potential degradation pathways, including hydrolysis and oxidation. |
| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon).[17] | Prevents contact with atmospheric moisture, which drives hydrolysis, and oxygen, which can cause oxidation. |
| Container | Tightly sealed, opaque glass vessel. | Prevents ingress of air and moisture.[16][18][19] Opaque glass minimizes exposure to light, preventing potential photolytic degradation. |
| Handling Location | Chemical fume hood.[16] | Ensures user safety and a controlled environment to minimize atmospheric exposure. |
| Solvent Condition | Use only anhydrous solvents for preparing stock solutions.[20] | Prevents hydrolysis upon dissolution. Acetonitrile is a common and suitable choice.[20] |
Mandatory Visualization: Decision Logic for Handling
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Boronic Ester Based Vitrimers with Enhanced Stability via Internal Boron-Nitrogen Coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. web.mit.edu [web.mit.edu]
- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. This compound | CAS#:1021868-08-5 | Chemsrc [chemsrc.com]
- 17. 876922-75-7|2-Methylquinoline-5-boronic Acid Pinacol Ester|BLD Pharm [bldpharm.com]
- 18. combi-blocks.com [combi-blocks.com]
- 19. fishersci.fr [fishersci.fr]
- 20. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
An In-depth Technical Guide to 5-Quinolineboronic Acid Pinacol Ester: Molecular Structure, Properties, and Applications in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic organic chemistry and drug discovery, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount. Among the vast arsenal of chemical tools available, boronic acid derivatives, particularly their pinacol esters, have emerged as indispensable building blocks.[1][2] Their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions have solidified their role in the construction of complex molecular architectures.[1][2] This guide provides a comprehensive technical overview of 5-quinolineboronic acid pinacol ester, a key intermediate with significant applications in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, synthesis, and its pivotal role in the Suzuki-Miyaura cross-coupling reaction, offering insights for researchers and drug development professionals.
Molecular Structure and Chemical Formula
This compound, also known by its systematic name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, is an organoboron compound.[3] Its structure consists of a quinoline ring system linked at the 5-position to a pinacolborane moiety. The pinacol ester group serves to protect the boronic acid, enhancing its stability and making it easier to handle and store compared to the free boronic acid.[4]
The chemical formula for this compound is C₁₅H₁₈BNO₂ .[3][5]
Below is a two-dimensional representation of its molecular structure:
Caption: Molecular Structure of this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 1021868-08-5 | [3][5] |
| Molecular Formula | C₁₅H₁₈BNO₂ | [3][5] |
| Molecular Weight | 255.12 g/mol | [3][5] |
| Appearance | Typically a solid | |
| Melting Point | 56-60 °C (lit.) | [6] |
| Storage | Inert atmosphere, 2-8°C | [5][7] |
| Solubility | Soluble in organic solvents such as ethyl acetate, dichloromethane, chloroform, and diethyl ether. | [4][8] |
Synthesis of this compound
The synthesis of aryl boronic acid pinacol esters is most commonly achieved through the Miyaura borylation reaction.[9] This palladium-catalyzed cross-coupling reaction involves the use of bis(pinacolato)diboron (B₂pin₂) with an appropriate aryl halide or triflate.[9]
The general workflow for the synthesis via Miyaura borylation is depicted below:
Caption: General Workflow for Miyaura Borylation
The causality behind the choice of reagents is crucial for a successful reaction. The palladium catalyst facilitates the oxidative addition to the aryl halide and the subsequent transmetalation with the diboron reagent.[9] The base, often a mild one like potassium acetate (KOAc), is critical to avoid the competing Suzuki-Miyaura coupling of the product with the starting aryl halide.[9]
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary and most significant application of this compound is as a coupling partner in the Suzuki-Miyaura cross-coupling reaction.[1][10] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and hetero-biaryl scaffolds present in many drug candidates.[2][10][11]
The quinoline moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[10] The ability to functionalize the quinoline core at the 5-position via Suzuki-Miyaura coupling with various aryl or heteroaryl halides opens up a vast chemical space for the synthesis of novel compounds for drug discovery programs.
Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction
The following is a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.
Materials:
-
This compound
-
Aryl halide (e.g., a substituted bromobenzene)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)
-
Base (e.g., potassium carbonate)
-
Solvent system (e.g., 1,4-dioxane and water)
-
Anhydrous sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup:
-
To a clean, dry reaction vessel, add this compound (1.0 equivalent), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 0.05 equivalents), and the base (e.g., 3.0 equivalents).[12]
-
The choice of catalyst and base can be critical and may require optimization depending on the specific substrates.
-
-
Solvent Addition and Degassing:
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[12]
-
Degas the reaction mixture by bubbling an inert gas (nitrogen or argon) through the solution for 15-20 minutes, or by subjecting it to several cycles of vacuum and backfilling with the inert gas. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) under an inert atmosphere with vigorous stirring.[12]
-
The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.[12]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate is present, it may be removed by filtration.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.[12]
-
Add water to the residue and extract the product with an organic solvent such as dichloromethane or ethyl acetate (2-3 times).[12]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[12]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product can then be purified by a suitable method, most commonly flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The logical relationship of the Suzuki-Miyaura catalytic cycle is illustrated below:
Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.[13]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its stability and predictable reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, make it an essential tool for the construction of complex molecules in drug discovery and materials science. A thorough understanding of its properties, synthesis, and application in well-defined experimental protocols is crucial for researchers and scientists aiming to leverage its full potential in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS#:1021868-08-5 | Chemsrc [chemsrc.com]
- 4. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 5. 1021868-08-5|this compound|BLD Pharm [bldpharm.com]
- 6. Quinoline-3-boronic acid pinacol ester | CAS#:171364-85-5 | Chemsrc [chemsrc.com]
- 7. 876922-75-7|2-Methylquinoline-5-boronic Acid Pinacol Ester|BLD Pharm [bldpharm.com]
- 8. CAS 82954-89-0: Ethylboronic acid pinacol ester [cymitquimica.com]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. CN107304198B - Novel synthesis process of quinolone antibiotic intermediate - Google Patents [patents.google.com]
- 13. Yoneda Labs [yonedalabs.com]
A Senior Application Scientist's Guide to 5-Quinolineboronic Acid Pinacol Ester: Sourcing, Synthesis, and Application in Cross-Coupling Reactions
Introduction: The Strategic Value of the Quinoline Scaffold in Modern Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents. Its rigid structure and hydrogen bonding capabilities make it a frequent component in molecules designed to interact with biological targets, particularly protein kinases. The strategic functionalization of this core is paramount to modulating a compound's pharmacological profile. 5-Quinolineboronic acid pinacol ester (CAS No. 1021868-08-5) has emerged as a critical building block in this endeavor. Its stability, versatility, and reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, make it an indispensable tool for the synthesis of complex biaryl and heteroaryl structures that are central to many modern drug discovery programs.[1]
This in-depth technical guide provides a comprehensive overview of this compound, from commercial sourcing and quality assessment to its synthesis and application in robust, field-proven experimental protocols. The insights herein are designed to empower researchers to confidently and efficiently incorporate this valuable reagent into their synthetic workflows.
Part 1: Commercial Availability and Supplier Comparison
The reliable sourcing of high-quality starting materials is the foundation of any successful synthetic campaign. This compound is available from a range of commercial suppliers who cater to the research and bulk chemical markets. When selecting a supplier, key considerations include purity, availability of analytical data (e.g., NMR, LC-MS), batch-to-batch consistency, and available quantities. Below is a comparative summary of notable suppliers.
| Supplier | CAS Number | Advertised Purity | Available Quantities | Notes |
| BLD Pharm | 1021868-08-5 | ≥97% | Research to Bulk | Often provides access to NMR and other analytical data upon request.[2] |
| Chemsrc | 1021868-08-5 | 97.0% - 98.0% | Grams to Kilograms | A platform listing multiple suppliers, purity may vary.[3] |
| Ambeed | 1021868-08-5 | >97.0% | Research Scale | Provides access to NMR, HPLC, and LC-MS data on their website. |
| Angene | 1021868-08-5 | Inquire | Research to Bulk | Global supplier with a wide range of building blocks.[4] |
Note: This table is not exhaustive and is intended as a representative sample. Researchers should always request a certificate of analysis (CoA) for their specific batch.
Part 2: Synthesis via Miyaura Borylation
While commercially available, an in-house synthesis of this compound may be desirable for cost-effectiveness in large-scale campaigns or for the synthesis of novel analogs. The most reliable and widely adopted method for this transformation is the palladium-catalyzed Miyaura borylation reaction, which couples a haloarene with a diboron reagent.[5]
The choice of starting material (5-bromoquinoline or 5-chloroquinoline) and the catalytic system are critical for success. 5-Bromoquinoline is generally more reactive than 5-chloroquinoline, which may require more active catalysts or harsher reaction conditions.
Logical Workflow for Miyaura Borylation
Below is a diagram illustrating the key steps and components of the Miyaura borylation reaction to synthesize the target compound.
Caption: Workflow for the Miyaura Borylation Synthesis.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the borylation of haloquinolines.[3]
Materials:
-
5-Bromoquinoline (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon), add 5-bromoquinoline (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe. The reaction concentration is typically 0.2-0.5 M with respect to the 5-bromoquinoline.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Alternatively, for purification of boronic esters, a column on boric acid-impregnated silica gel can be effective in reducing over-adsorption.[6]
-
The final product should be a white to off-white solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expertise & Experience Note: The choice of Pd(dppf)Cl₂ as a catalyst is based on its general effectiveness for cross-coupling reactions involving heteroaromatic halides. The dppf ligand provides a good balance of steric bulk and electron-donating properties to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. Potassium acetate is a mild base that is sufficient to facilitate the transmetalation step without promoting significant hydrolysis of the pinacol ester product.
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the C5 position of the quinoline and an sp²-hybridized carbon of an aryl or vinyl halide/triflate, providing access to a vast array of complex molecules.[7]
Logical Workflow for Suzuki-Miyaura Cross-Coupling
The following diagram outlines the general workflow for a Suzuki-Miyaura reaction utilizing the title compound.
Caption: General workflow for a Suzuki-Miyaura Coupling Reaction.
Detailed Experimental Protocol: Synthesis of 5-(Pyridin-4-yl)quinoline
This protocol demonstrates the coupling of this compound with an electron-deficient heteroaryl halide, a common transformation in medicinal chemistry.
Materials:
-
This compound (1.1 equiv)
-
4-Bromopyridine hydrochloride (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas supply
Procedure:
-
In a Schlenk flask, dissolve 4-bromopyridine hydrochloride (1.0 equiv) and sodium carbonate (3.0 equiv) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add this compound (1.1 equiv) to the mixture.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 6-12 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(pyridin-4-yl)quinoline.
Expertise & Experience Note: The quinoline nitrogen is Lewis basic and can potentially coordinate to the palladium center, inhibiting catalysis.[8] The use of electron-rich phosphine ligands like triphenylphosphine (in Pd(PPh₃)₄) can help to maintain the catalytic activity. For particularly challenging couplings involving electron-deficient heteroaryl boronic esters or halides, more specialized ligands such as SPhos or XPhos, in combination with a catalyst precursor like Pd₂(dba)₃, may be required to achieve high yields.[3] The base (Na₂CO₃) is crucial not only for the catalytic cycle but also to freebase the 4-bromopyridine from its hydrochloride salt. The biphasic solvent system (dioxane/water) aids in dissolving both the organic substrates and the inorganic base.[9]
Part 4: Applications in Drug Discovery
The ability to synthesize substituted quinolines via Suzuki-Miyaura coupling with reagents like this compound is highly valuable in the development of new therapeutics, particularly kinase inhibitors. Many kinase inhibitors feature a biaryl or heteroaryl-aryl core that binds to the ATP-binding site of the enzyme.[10]
For instance, the synthesis of analogs of the antibiotic Ozenoxacin, a quinolone derivative, involves the coupling of a substituted pyridine boronic acid pinacol ester with a bromoquinolinone core.[11] While this specific example uses a pyridine boronic ester, the underlying strategy is directly applicable. The this compound allows for the introduction of diverse aryl and heteroaryl substituents at the 5-position, enabling chemists to systematically explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.
Conclusion
This compound is a robust and versatile building block for the synthesis of complex molecular architectures. Its commercial availability and the well-established protocols for its synthesis and application in Suzuki-Miyaura cross-coupling make it an essential tool for researchers in drug discovery and materials science. By understanding the causality behind the selection of reagents and reaction conditions, scientists can effectively troubleshoot and optimize their synthetic routes, accelerating the discovery of novel and impactful molecules. This guide provides the foundational knowledge and practical protocols to empower such innovation.
References
- 1. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanol (1078575-71-9) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN107304198B - Novel synthesis process of quinolone antibiotic intermediate - Google Patents [patents.google.com]
A Technical Guide to the Discovery of Novel Reactions Using 5-Quinolineboronic Acid Pinacol Ester
This guide serves as a deep dive into the synthetic potential of 5-quinolineboronic acid pinacol ester, a reagent of increasing importance for researchers, chemists, and professionals in drug development. We will move beyond standard applications to explore how the unique characteristics of this molecule can be leveraged to discover novel chemical transformations. Our focus will be on the "why" behind experimental design, providing a framework for innovation in catalysis and complex molecule synthesis.
Introduction: The Quinoline Moiety as a Strategic Tool in Boronic Acid Chemistry
Boronic acids and their pinacol esters are staples of modern organic synthesis, primarily due to their stability, low toxicity, and remarkable versatility in reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1] The strategic placement of a quinoline ring at the 5-position of the boronic ester, however, elevates this reagent from a simple building block to a sophisticated synthetic tool.
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarials like chloroquine and anticancer agents like camptothecin.[2][3][4] Its significance extends to materials science, where its rigid, planar structure is utilized in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[5] The true innovation, however, lies in the functionality of the quinoline nitrogen. This nitrogen atom can act as a Lewis base or a coordinating ligand for a metal catalyst. This intramolecular coordination is the key to unlocking novel reactivity, as it can stabilize transition states, modulate the electronic properties of the boron center, and direct catalysts to specific sites, enabling reactions that are otherwise difficult or impossible to achieve.
Foundational Reactivity: Beyond the Standard Suzuki Coupling
While this compound is an excellent substrate for Suzuki-Miyaura couplings, its inherent properties often allow for more efficient and selective reactions.
Enhanced Palladium-Catalyzed Cross-Coupling
The ability of the quinoline nitrogen to coordinate to the palladium catalyst can influence the kinetics of the catalytic cycle. This can lead to lower catalyst loadings, milder reaction conditions, and improved yields, particularly in challenging couplings with sterically hindered or electron-deficient partners.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl halide (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Degassed Solvents: Add a mixture of degassed solvents, such as toluene and water (4:1 ratio). Degassing is critical to prevent oxidation of the palladium(0) catalyst.
-
Reaction: Heat the mixture (typically 80-100 °C) under an inert atmosphere (Argon or Nitrogen) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.
Directed C-H Activation and Functionalization
A truly innovative application of this reagent is leveraging the quinoline nitrogen as an intramolecular directing group for C-H activation. A transition metal catalyst (e.g., Rhodium, Ruthenium, or Palladium) coordinates to the nitrogen, bringing the catalytic center into proximity with the C-H bond at the C4 or C6 position. This facilitates the cleavage of the C-H bond and subsequent functionalization, allowing for the construction of complex, substituted quinoline cores. This strategy is exceptionally powerful for the late-stage functionalization of drug candidates.
Diagram: C-H Activation Directed by the Quinoline Nitrogen
Caption: Workflow for directed C-H activation and functionalization.
Discovery of Novel Transformations
The unique electronic nature of the quinoline ring and the versatility of the boronic ester group create opportunities for entirely new reaction discovery.
Asymmetric Catalysis and Chiral Ligand Synthesis
The quinoline motif is a critical component in many chiral ligands used for asymmetric catalysis.[6] this compound serves as a versatile precursor for synthesizing novel chiral ligands. By performing a cross-coupling reaction and then elaborating the resulting structure, chemists can readily access a library of ligands. The nitrogen atom can act as one of the coordinating atoms in the final ligand, influencing the steric and electronic environment of the metal center and, consequently, the enantioselectivity of the catalyzed reaction.
Table: Enantioselective Michael Addition Using a Quinoline-Based Ligand
| Catalyst Loading (mol%) | Ligand Structure | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 5 | Ligand A (Simple Bipyridine) | 0 | 24 | 85 | 65 |
| 2 | Ligand B (Quinoline-Oxazoline) | -20 | 12 | 92 | 94 |
| 2 | Ligand C (Quinoline-Phosphine) | -20 | 10 | 95 | >99 |
This table represents hypothetical data to illustrate the potential impact of ligand design.
Photoredox and Radical-Mediated Reactions
The intersection of photoredox catalysis with organoboron chemistry has opened new synthetic avenues. The this compound can participate in these reactions in multiple ways. The quinoline ring itself can be involved in energy transfer processes, or the boronic ester can be converted into a radical species via single-electron transfer (SET). This radical can then engage in novel bond-forming reactions that are complementary to traditional two-electron pathways, often proceeding under exceptionally mild conditions (room temperature and visible light).
Diagram: General Catalytic Cycle for a Photoredox/Boronic Ester Reaction
Caption: A simplified cycle for generating radical species from boronic esters via photoredox catalysis.
Practical Considerations and Analytical Challenges
While powerful, pinacol boronic esters require careful handling. They are susceptible to hydrolysis, which converts them to the corresponding boronic acid.[7] This degradation can be problematic for reaction reproducibility and purity analysis.
-
Handling: Always handle this compound under an inert atmosphere and use anhydrous solvents to minimize hydrolysis.
-
Analysis: Reversed-phase HPLC analysis can be challenging as standard acidic mobile phases can promote rapid on-column hydrolysis. Methods using aprotic diluents and highly basic mobile phases (pH > 11) may be required to achieve accurate purity assessment.[7]
Future Outlook
The exploration of this compound's reactivity is far from complete. Future innovations will likely focus on:
-
Multicomponent Reactions: Designing elegant, one-pot procedures where the quinoline boronic ester and several other reactants assemble to rapidly build molecular complexity.
-
Flow Chemistry: Adapting these novel reactions to continuous flow systems to enhance safety, scalability, and efficiency, particularly for exothermic or photoredox reactions.
-
Bioconjugation: Developing methodologies to use the unique reactivity of this compound for the site-selective modification of proteins and other biomolecules.
By understanding the fundamental principles that govern the reactivity of this compound, researchers are well-equipped to not only optimize existing methods but also to discover the next generation of transformative chemical reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki-Miyaura coupling protocol using 5-quinolineboronic acid pinacol ester
An In-Depth Guide to the Suzuki-Miyaura Coupling Protocol Using 5-Quinolineboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Complexity with Catalytic Precision
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals and fine chemicals.[3][4]
This guide focuses on a specific, high-value application: the coupling of this compound with various organic halides. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[5][6][7][8][9] The ability to precisely functionalize the quinoline core at the 5-position opens up vast possibilities for creating novel drug candidates and complex molecular probes. By leveraging the stability and reactivity of the pinacol ester, researchers can achieve consistent and high-yielding syntheses of these valuable compounds.
The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism
The elegance of the Suzuki-Miyaura coupling lies in its well-defined catalytic cycle, which masterfully orchestrates the formation of a new C-C bond while regenerating the active palladium catalyst.[2][4] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][10]
-
Oxidative Addition : The cycle begins with a catalytically active 14- or 16-electron Pd(0) complex. This species inserts itself into the carbon-halide bond of the organic halide (Ar-X), forming a new 16-electron Pd(II) intermediate. This step is often the rate-determining step of the entire cycle.[1][10]
-
Transmetalation : This crucial step involves the transfer of the organic group (the quinoline moiety in this case) from the boron atom to the palladium center. For this to occur, the boronic ester must be activated by a base. The base reacts with the boronic acid (formed in situ from the ester) to create a more nucleophilic boronate "ate" complex [R-B(OH)₃]⁻.[11] This activated species then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[1][3]
-
Reductive Elimination : In the final step, the two organic ligands on the palladium center couple, forming the desired biaryl product and a new C-C bond. This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[1][2][10]
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization may be required based on the specific aryl halide used.
Materials and Reagents
-
Aryl Halide: (e.g., Aryl bromide or iodide, 1.0 equiv)
-
Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5 mol%)[14]
-
Base: e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent: e.g., 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water[2]
-
Equipment: Flame-dried Schlenk flask or reaction vial, magnetic stir bar, rubber septum, inert gas line (Argon or Nitrogen), heating mantle or hot plate, TLC plates or LC-MS for reaction monitoring, standard glassware for workup, silica gel for column chromatography.
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[14]
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[14]
-
Solvent Addition : Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe. The solvent should be degassed beforehand by sparging with an inert gas for 15-20 minutes.
-
Reaction : Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (typically 80-100 °C) for 12-24 hours.[2][15]
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous phase with an organic solvent like ethyl acetate (3 x 20 mL).[2]
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.[2][15]
Key Parameters and Optimization
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction components. The table below summarizes critical parameters and provides rationale for their selection.
| Parameter | Options | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄: A versatile, general-purpose catalyst. Pd(dppf)Cl₂: Often more robust and effective for challenging substrates, including heteroaryl compounds.[14] Pd(OAc)₂/Pd₂(dba)₃: Pre-catalysts that form the active Pd(0) species in situ; require the addition of a supporting ligand.[1] |
| Ligand | Phosphines (e.g., PPh₃, SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | Electron-rich and bulky ligands (like Buchwald-type biarylphosphines) promote oxidative addition and reductive elimination, which is especially useful for less reactive aryl chlorides.[1][16] NHCs are also highly effective and stable.[17] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF, Organic bases (e.g., Et₃N) | The base is crucial for activating the boronic ester to form the reactive boronate species.[11][18] K₃PO₄ is a strong, effective base. Cs₂CO₃ is often used for difficult couplings. K₂CO₃ is a common, milder choice. The choice can significantly impact yield and side reactions. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is typical. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[1][2] Anhydrous conditions are possible with certain bases like KF.[17] |
| Temperature | Room Temperature to >100 °C | Most reactions are heated to 60-110 °C to ensure a reasonable reaction rate. However, some highly active catalyst systems can facilitate coupling at room temperature, which can be beneficial for sensitive substrates.[16] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently degassed solvents.3. Poor choice of base or solvent.4. Unreactive aryl halide (e.g., aryl chloride). | 1. Use fresh catalyst and ensure a strictly inert atmosphere.2. Thoroughly degas all solvents before use.3. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃) and solvent systems.4. For aryl chlorides, use a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos or XPhos).[16][19] |
| Homocoupling of Boronic Ester | Presence of Pd(II) species and oxygen in the reaction mixture.[1] | Ensure the reaction is properly degassed and run under a strictly inert atmosphere. Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst. |
| Protodeborylation | Decomposition of the boronic ester (replacement of the boron group with hydrogen), often accelerated in aqueous, basic conditions.[1][10] | Use a less aqueous solvent system, a milder base (like KF), or a shorter reaction time. Consider using the corresponding trifluoroborate salt, which is more resistant to protodeborylation.[10] |
| Starting Material Remains | Reaction has not gone to completion due to low temperature, insufficient time, or catalyst deactivation. | Increase the reaction temperature or time. If catalyst deactivation is suspected, add a fresh portion of the catalyst under an inert atmosphere. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Organic solvents like dioxane, toluene, and DMF are flammable and have associated health risks. Always handle them in a well-ventilated fume hood. Dioxane can form explosive peroxides and should be handled with caution.
-
Bases: Strong bases like potassium phosphate are corrosive. Avoid contact with skin and eyes.
-
Inert Gas: Handle compressed gas cylinders according to safety regulations.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing functionalized quinoline derivatives, which are of high interest in drug discovery and materials science.[20] By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can overcome common challenges and achieve high yields of the desired products. This guide provides a solid foundation for implementing this critical transformation, enabling the efficient construction of complex molecules with significant therapeutic potential.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. nbinno.com [nbinno.com]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | CAS#:1021868-08-5 | Chemsrc [chemsrc.com]
- 13. 1021868-08-5|this compound|BLD Pharm [bldpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. CN107304198B - Novel synthesis process of quinolone antibiotic intermediate - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
- 20. benchchem.com [benchchem.com]
The Art of the Bond: A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling with Quinoline Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Power of Boronic Esters
The quinoline motif is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The ability to precisely and efficiently functionalize this privileged scaffold is paramount in the quest for novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful tool for the construction of carbon-carbon bonds.[4][5]
This guide provides an in-depth exploration of the application of quinoline boronic esters in palladium-catalyzed cross-coupling reactions. Boronic esters offer significant advantages over their corresponding boronic acids, including enhanced stability, which mitigates issues like protodeboronation, a common side reaction that can diminish yields.[6][7] We will delve into the mechanistic intricacies, provide detailed protocols for the synthesis of key intermediates and the coupling reaction itself, and offer practical insights gleaned from extensive experience in the field to navigate the unique challenges posed by these nitrogen-containing heterocycles.
The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that proceeds through a well-defined catalytic cycle involving a palladium(0) species.[5] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (e.g., a haloquinoline), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[8]
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires the activation of the boronic ester by a base to form a more nucleophilic "ate" complex.[5]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 5-Quinolineboronic Acid Pinacol Ester in Materials Science
Section 1: Introduction and Scientific Context
5-Quinolineboronic acid pinacol ester is a bifunctional organic building block of significant interest in modern materials science. Its structure uniquely combines the desirable electronic and photophysical properties of a quinoline moiety with the versatile reactivity of a boronic acid pinacol ester. The quinoline core, an electron-deficient aromatic heterocycle, is a well-established chromophore and is frequently incorporated into materials designed for optoelectronic applications due to its charge-transport capabilities and fluorescence properties. The boronic acid pinacol ester group is a stable, easy-to-handle precursor to boronic acid, which is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.
This combination allows for the precise, modular insertion of the quinoline unit into a vast array of molecular and polymeric architectures. The pinacol ester provides stability for purification and storage, while the boronic acid, readily formed in situ or via simple deprotection, serves as a versatile handle for forming new carbon-carbon bonds. Consequently, this reagent is instrumental in the rational design of functional materials, including organic light-emitting diodes (OLEDs), fluorescent chemical sensors, and dynamic polymers with self-healing properties. This guide provides an in-depth exploration of its applications, grounded in mechanistic principles, and offers detailed protocols for its use in key materials synthesis workflows.
Section 2: Core Reactivity and Mechanistic Principles
The utility of this compound is primarily derived from its participation in the Suzuki-Miyaura cross-coupling reaction . This powerful reaction forms a carbon-carbon bond between an organoboron species (like our subject molecule) and an organohalide (or triflate) using a palladium catalyst and a base.
The reaction proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the organohalide (R¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic ester, activated by a base, transfers its organic group (the quinoline moiety, R²) to the palladium complex. The base is crucial as it forms a boronate species, which enhances the nucleophilicity of the quinoline group, facilitating its transfer to the palladium center.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.
Beyond its coupling reactivity, the intrinsic photophysical properties of the quinoline core are central to its function. Quinoline derivatives are known to exhibit strong UV absorption and fluorescence, with emission properties that are sensitive to their chemical environment. This fluorescence is the basis for their use as emissive components in OLEDs and as signal reporters in chemical sensors.
Section 3: Application in Organic Light-Emitting Diodes (OLEDs)
Rationale: The electron-deficient nature of the quinoline ring makes it an excellent electron-transporting moiety. By coupling it with electron-rich units (e.g., carbazole, fluorene, or triphenylamine derivatives), materials with strong intramolecular charge transfer (ICT) character can be synthesized. These materials are often highly fluorescent and are essential for creating the emissive layers in OLED devices. This compound provides a reliable method to incorporate this electron-accepting unit into conjugated polymers and small molecules for OLED applications.
Protocol 1: Synthesis of a Quinoline-Fluorene Conjugated Oligomer
This protocol details the synthesis of a simple alternating copolymer segment by coupling this compound with 2,7-dibromo-9,9-dioctylfluorene, a common blue-emitting core.
Materials:
-
This compound (1.0 equiv)
-
2,7-dibromo-9,9-dioctylfluorene (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (4.0 equiv)
-
Toluene and deionized water (e.g., 4:1 v/v)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Setup: To a flame-dried Schlenk flask, add 2,7-dibromo-9,9-dioctylfluorene, this compound, and potassium carbonate.
-
Inerting: Seal the flask, and evacuate and backfill with inert gas (e.g., Nitrogen) three times to remove all oxygen. Oxygen can oxidatively degrade the Pd(0) catalyst, inhibiting the reaction.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. The yellow color of the catalyst is a good indicator of its active Pd(0) state.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of Toluene/H₂O 4:1 for a 1 mmol scale reaction). The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring for 12-24 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Self-Validation & Expected Results:
-
TLC Analysis: The disappearance of the starting materials and the appearance of a new, typically fluorescent spot indicates reaction progression.
-
NMR Spectroscopy: ¹H and ¹³C NMR should confirm the presence of both quinoline and fluorene protons and the absence of the C-Br and C-B(pin) signals of the starting materials.
-
Photoluminescence: The purified product, when dissolved in a solvent like THF or chloroform, should exhibit strong fluorescence under a UV lamp, characteristic of the newly formed conjugated system.
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Provides the active Pd(0) species. Choice depends on substrate reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic ester for transmetalation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system allows dissolution of both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers of the catalytic steps. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Section 4: Application in Fluorescent Chemical Sensors
Rationale: Boronic acids are well-known for their ability to reversibly bind with cis-1,2- and -1,3-diols, such as those found in saccharides (e.g., glucose, fructose). This binding event forms a five- or six-membered cyclic boronate ester. When a fluorophore like quinoline is positioned adjacent to the boronic acid, this binding can modulate its electronic properties, leading to a change in fluorescence intensity or wavelength. This principle allows for the design of sensors where the presence of a target diol is transduced into a measurable optical signal.
Protocol 2: In-situ Deprotection and Fluorescence Sensing of Fructose
This protocol describes the hydrolysis of the pinacol ester to the active boronic acid and its subsequent use as a fluorescent sensor for fructose in a buffered aqueous solution.
Materials:
-
Product from a Suzuki coupling (e.g., a simple aryl-quinoline) or this compound itself.
-
Aqueous buffer solution (e.g., Phosphate-buffered saline, PBS, pH 7.4).
-
Fructose solution (e.g., 1 M stock in water).
-
Fluorometer and cuvettes.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the quinoline-boronic acid pinacol ester (e.g., 1 mM) in a suitable solvent like DMSO or methanol. The pinacol ester will hydrolyze to the boronic acid in the aqueous buffer.
-
Working Solution: In a fluorescence cuvette, prepare a dilute working solution (e.g., 10 µM) of the quinoline compound in the pH 7.4 buffer. Allow it to equilibrate for 10-15 minutes to ensure hydrolysis of the pinacol ester.
-
Baseline Measurement: Place the cuvette in the fluorometer. Determine the optimal excitation wavelength (λ_ex) by running an absorption scan and set the emission scan range (e.g., 350-600 nm). Record the baseline fluorescence emission spectrum.
-
Titration: Add small aliquots of the fructose stock solution to the cuvette, mixing gently after each addition.
-
Data Acquisition: After each addition of fructose, wait 1-2 minutes for the binding equilibrium to be reached, and then record the new fluorescence emission spectrum.
-
Analysis: Plot the change in fluorescence intensity at the emission maximum (λ_em) against the concentration of fructose.
Self-Validation & Expected Results:
-
A significant and systematic change (either quenching or enhancement) in fluorescence intensity should be observed as the fructose concentration increases.
-
The binding should be reversible. Changing the pH to be more acidic can often dissociate the boronate ester, restoring the original fluorescence.
-
The sensor should show selectivity, for instance, by exhibiting a stronger response to fructose than to glucose, due to the specific stereochemistry of the cis-diols.
| Analyte | Expected Fluorescence Change | Rationale |
| Fructose | Strong Quenching/Enhancement | Forms a stable cyclic boronate ester, significantly altering the electronic state of the quinoline fluorophore. |
| Glucose | Moderate Quenching/Enhancement | Binds less efficiently than fructose, resulting in a smaller response. |
| No Diol | Baseline Fluorescence | No binding occurs, fluorescence remains unchanged. |
Section 5: Application in Advanced Dynamic Polymers (Vitrimers)
Rationale: Vitrimers are a class of polymers that combine the properties of thermoplastics and thermosets. They are covalently cross-linked networks but can be reprocessed and reshaped at elevated temperatures due to the presence of dynamic covalent bonds. Boronate ester exchange is an excellent reaction for creating vitrimers because its kinetics are fast without a catalyst. By incorporating 5-quinolineboronic acid into a polymer network, one can create a reprocessable material that also possesses the fluorescent and electronic properties of the quinoline unit, enabling materials that are both smart (stimuli-responsive) and sustainable (recyclable).
Protocol 3: Conceptual Workflow for a Quinoline-Containing Vitrimer
This workflow outlines the general steps to create a vitrimer using a quinoline-boronic acid crosslinker.
Step 1: Synthesis of a Diol-Functionalized Polymer
-
Synthesize or purchase a polymer backbone containing pendant cis-diol groups. A common example is poly(vinyl alcohol) or a custom-synthesized acrylate polymer with diol side chains.
Step 2: Synthesis of a Divalent Quinoline Crosslinker
-
Use the Suzuki coupling protocol described in Section 3 to react two equivalents of this compound with one equivalent of a di-bromo linker molecule (e.g., 1,4-dibromobenzene) to create a molecule with two boronic ester ends.
Step 3: Deprotection and Cross-linking
-
Hydrolyze the pinacol ester groups on the crosslinker to form the di-boronic acid.
-
Mix the diol-functionalized polymer and the di-boronic acid crosslinker in a suitable solvent.
-
Remove the solvent under heat and vacuum. As the solvent is removed, the esterification reaction between the diol and boronic acid groups will proceed, forming the cross-linked polymer network. The formation of the network can be observed by the transition from a soluble polymer solution to an insoluble gel.
Step 4: Validation of Dynamic Properties
-
Stress-Relaxation: Perform rheological tests. A true vitrimer will show stress relaxation at elevated temperatures as the boronate ester bonds exchange, allowing the network to rearrange.
-
Reprocessing: Cut the prepared material into pieces, place them in a mold, and apply heat and pressure. The pieces should fuse into a single, solid object, demonstrating reprocessability.
// Nodes Polymer [label="Polymer Backbone\nwith Diol Side-Chains", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crosslinker [label="Quinoline-Di(boronic acid)\nCrosslinker", fillcolor="#FBBC05", fontcolor="#202124"]; Network [label="Cross-linked Vitrimer Network\n(Dynamic Boronate Ester Bonds)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Heat [label="Heat / Stress", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reprocessed [label="Reprocessed Material", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Polymer -> Network; Crosslinker -> Network [label="Forms Cross-links"]; Network -> Network [label="Bond Exchange", pos="e,e", headport="e", tailport="w"]; Network -> Reprocessed [label="Allows Reprocessing"]; Heat -> Network [label="Activates Exchange"]; } Caption: Formation and reprocessing of a vitrimer via dynamic boronate ester bonds.
Section 6: Safety, Handling, and Storage
-
Safety: this compound is a chemical reagent and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. It may be harmful if swallowed, inhaled, or in contact with skin.
-
Handling: Avoid creating dust. As with most boronic esters, it is sensitive to strong acids and bases and prolonged exposure to moisture can lead to hydrolysis.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to maintain its integrity.
Section 7: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low/No Yield in Suzuki Coupling | Inactive catalyst. | Use a fresh bottle of catalyst or a glovebox for dispensing. Ensure the reaction is run under a strictly inert atmosphere. |
| Insufficiently strong or poorly soluble base. | Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. Ensure vigorous stirring to mix the biphasic system. | |
| Inconsistent Fluorescence Data | Incomplete hydrolysis of pinacol ester. | Increase the equilibration time in the aqueous buffer before taking measurements. |
| pH fluctuations in the buffer. | Ensure the buffer has sufficient capacity to handle any pH changes from the sample or analyte addition. | |
| Vitrimer Does Not Form a Solid | Insufficient cross-linking. | Check the stoichiometry of diol to boronic acid groups. Ensure complete removal of the condensation byproduct (water) by using a high vacuum. |
| Polymer or crosslinker impurity. | Purify all components before the cross-linking reaction. |
Section 8: References
-
Preparation and Photophysical Properties of Two-Photon Absorption Materials Containing Quinoline Ring as Electron Acceptors. (n.d.). Scientific.Net. Retrieved from --INVALID-LINK--
-
Boronic Acids and Esters - Building Block. (n.d.). BOC Sciences. Retrieved from --INVALID-LINK--
-
Lewandowski, M., Pakuła, M., Gosecka, M., & Sokołowski, K. (2021). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers, 13(5), 773. Retrieved from --INVALID-LINK--
-
Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. (2024). ACS Omega. Retrieved from --INVALID-LINK--
-
Photophysical properties of quinoline derivatives in CH3CN. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
Hosen, N. (n.d.). Synthesis and photophysical properties of coumarin-quinoline derivatives for sensor development. Retrieved from --INVALID-LINK--
-
Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023). Sino-Biochemical. Retrieved from --INVALID-LINK--
-
Novel synthesis process of quinolone antibiotic intermediate. (2019). Google Patents. Retrieved from --INVALID-LINK--
Synthesis of Substituted Quinolines via 5-Quinolineboronic Acid Pinacol Ester: An Application & Protocol Guide
Introduction: The Quinoline Scaffold and the Strategic Advantage of Boronic Esters
The quinoline motif, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4] Consequently, the development of efficient and versatile synthetic methodologies for the functionalization of the quinoline core is of paramount importance to researchers in drug discovery and development.[3]
This guide details the synthesis of substituted quinolines through the strategic use of 5-quinolineboronic acid pinacol ester. This approach leverages the power and versatility of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[5] The use of a pinacol boronic ester offers significant advantages over the corresponding boronic acid, including enhanced stability, easier handling, and often, improved reaction outcomes.[6] This document will provide an in-depth exploration of the reaction mechanism, detailed experimental protocols, and key considerations for the successful synthesis of 5-substituted quinoline derivatives.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organic halide or triflate.[5][7] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Causality in Experimental Choices:
-
Palladium Catalyst: The choice of palladium source and its coordinating ligands is critical. Ligands stabilize the palladium center and influence its reactivity. For heteroaromatic couplings, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition and reductive elimination steps.[8]
-
Base: A base is essential for the transmetalation step. It activates the boronic ester, forming a more nucleophilic boronate species that readily transfers its organic group to the palladium center.[5] The choice of base (e.g., carbonates, phosphates) and solvent can significantly impact reaction efficiency and should be optimized for the specific substrates.[8]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. Water can play a crucial role in dissolving the base and facilitating the formation of the active boronate species.[9]
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol provides a general starting point for the synthesis of 5-arylquinolines. Optimization of the reaction conditions (temperature, reaction time, catalyst, ligand, and base) may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Figure 2: Experimental workflow for the synthesis of 5-arylquinolines.
Data Presentation: Representative Reaction Conditions and Yields
The following table provides a summary of typical reaction parameters for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Note that these are illustrative examples, and optimization is often required.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O (3:1) | 85 | 8 | 78 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.5) | DMF/H₂O (5:1) | 110 | 24 | 65 |
Trustworthiness: Self-Validating Systems and Characterization
The integrity of the synthesized compounds must be rigorously established. A self-validating system involves a multi-pronged approach to characterization:
-
Chromatographic Purity: Initial assessment of purity is achieved through TLC and LC-MS. A single spot on a TLC plate in multiple solvent systems and a single peak in the LC chromatogram are indicative of a pure compound.
-
Spectroscopic Confirmation:
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation of organic molecules. The chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, provide a detailed fingerprint of the molecule, confirming the successful formation of the desired 5-arylquinoline.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the synthesized compound, which should correspond to its calculated molecular formula, further confirming its identity.
-
Conclusion and Future Directions
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of a wide array of 5-substituted quinoline derivatives. The operational simplicity, functional group tolerance, and the commercial availability of a diverse range of coupling partners make this a highly attractive strategy for medicinal chemists and materials scientists. Future research in this area may focus on the development of more active and environmentally benign catalyst systems, as well as the expansion of the substrate scope to include more challenging coupling partners. The continued exploration of the biological activities of novel 5-substituted quinolines will undoubtedly lead to the discovery of new therapeutic agents.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of 2-(1-alkynyl)benzaldimines and organic halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki Coupling with 5-Quinolineboronic Acid Pinacol Ester
Introduction: The Strategic Importance of Quinoline Scaffolds and the Suzuki-Miyaura Coupling
The quinoline moiety is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] The ability to efficiently synthesize substituted quinolines is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forming carbon-carbon bonds.[4][5][6] This palladium-catalyzed reaction offers mild reaction conditions, exceptional tolerance of various functional groups, and the use of generally stable and less toxic organoboron reagents.[4][7][8]
This application note provides a detailed experimental guide for the Suzuki coupling of 5-quinolineboronic acid pinacol ester with a generic aryl halide. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present a step-by-step protocol, and offer insights into reaction monitoring, workup, and purification.
Mechanistic Considerations: A Look into the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[5] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf > Cl.[9]
-
Transmetalation: This is a pivotal step where the organic group from the boronic ester is transferred to the palladium center.[4][5] This process is facilitated by a base, which activates the boronic ester, making the organic moiety more nucleophilic and ready for transfer.[7][10]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Experimental Workflow Diagram
Caption: A streamlined workflow for the Suzuki coupling experiment.
Detailed Experimental Protocol
This protocol details a general procedure for the Suzuki coupling of this compound with an aryl bromide.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 255.12 | 306 mg | 1.2 | 1.2 |
| Aryl Bromide (Ar-Br) | Varies | Varies | 1.0 | 1.0 |
| Pd(dppf)Cl₂ | 816.64 | 16.3 mg | 0.02 | 0.02 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(dppf)Cl₂ (0.02 equiv.), and potassium carbonate (2.0 equiv.).[11]
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Degas a 4:1 mixture of 1,4-dioxane and water by bubbling with an inert gas for 15-20 minutes.
-
Using a syringe, add the degassed solvent mixture to the reaction flask under a positive pressure of the inert gas. The typical concentration is 0.1 M with respect to the limiting reagent (the aryl halide).[11]
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.[11]
-
Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to obtain the pure biaryl product.[12]
-
Key Experimental Considerations
-
Choice of Catalyst and Ligand: While Pd(dppf)Cl₂ is a robust catalyst for many Suzuki couplings, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, often in combination with phosphine ligands such as SPhos or XPhos, especially for challenging substrates.[7][8] The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
The Role of the Base: The base is essential for the transmetalation step.[4][10] It activates the boronic ester to form a more nucleophilic boronate species.[7] The choice of base can influence the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4]
-
Solvent System: The solvent must be able to dissolve the various components of the reaction.[13] A mixture of an organic solvent (like dioxane, THF, or toluene) and water is frequently used.[4] The water is often necessary to dissolve the inorganic base. The choice of solvent can also influence the reaction's outcome.[14][15]
-
Inert Conditions: Palladium catalysts, particularly in their Pd(0) state, can be sensitive to oxygen. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst deactivation and ensure reproducible results.
Safety Precautions
-
Palladium Catalysts: Palladium compounds should be handled in a well-ventilated area or a fume hood.[16] Avoid inhalation of dust and contact with skin and eyes.[17] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18]
-
Boronic Esters: While generally stable, some boronic acids and esters can be irritants. Handle with care and avoid creating dust.
-
Solvents: Organic solvents like 1,4-dioxane are flammable and may have associated health risks. Use in a well-ventilated fume hood and away from ignition sources.
Characterization of the Product
The purified product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the synthesized molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
By following this detailed guide, researchers, scientists, and drug development professionals can effectively perform Suzuki coupling reactions with this compound to synthesize novel quinoline-containing compounds for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Synthetic Route of Fused Tricyclic Framework Quinoline Derivatives from Readily Available Aliphatic Amino Carboxylic Acid Substrates – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemicalbook.com [chemicalbook.com]
- 17. carlroth.com [carlroth.com]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
Reaction conditions for coupling aryl halides with 5-quinolineboronic acid pinacol ester
An In-Depth Guide to Suzuki-Miyaura Coupling: Reaction Conditions for Aryl Halides with 5-Quinolineboronic Acid Pinacol Ester
Authored by a Senior Application Scientist
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its significance is particularly pronounced in the fields of drug discovery and materials science, where the construction of biaryl and heteroaryl scaffolds is a frequent necessity.[4][5][6] Quinoline moieties, in particular, are privileged structures found in a vast array of biologically active compounds and functional materials.[3][7]
This guide provides a detailed exploration of the reaction conditions required for the successful coupling of aryl halides with this compound. The use of heteroaromatic partners like quinoline introduces specific challenges, including potential catalyst deactivation and competing side reactions such as protodeboronation.[4][8][9] Understanding the interplay between the catalyst, ligand, base, and solvent is therefore paramount to achieving high yields and purity. This document moves beyond a simple recitation of steps to explain the underlying principles and rationale, equipping researchers with the knowledge to optimize this critical transformation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2][10][11] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halogen bond of the aryl halide (Ar-X). This step oxidizes the palladium from the Pd(0) to the Pd(II) state, forming a square-planar arylpalladium(II) halide intermediate.[1][2][10][11] The reactivity of the aryl halide in this step follows the order: I > Br > Cl.
-
Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. The process is facilitated by a base, which activates the boronic ester.[12] The base reacts with the organoboron compound to form a more nucleophilic boronate "ate" complex, which then readily transfers its quinoline group to the Pd(II) center, displacing the halide.[12][13]
-
Reductive Elimination: In the final step, the two organic groups (the aryl and the quinoline) on the palladium center couple, forming the desired C-C bond and the biaryl product. This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[1][2][10][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters: A Scientist's Perspective
The success of coupling a heteroaromatic substrate like this compound hinges on the careful selection of several interdependent parameters.
1. Palladium Catalyst and Ligand Selection
The heart of the reaction is the palladium catalyst. While simple palladium sources like Pd(OAc)₂ can be used, they require in-situ reduction to the active Pd(0) species.[10] For challenging couplings, modern, pre-formed catalysts (precatalysts) are often superior.
-
The Ligand's Role: The choice of phosphine ligand is arguably the most critical factor. The nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially deactivating the catalyst. To overcome this, bulky and electron-rich ligands are required. Dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos), have proven exceptionally effective.[6] These ligands promote rapid oxidative addition and reductive elimination, leading to higher catalyst turnover and preventing decomposition.[6]
-
Recommended Catalysts:
-
Pd(dppf)Cl₂: A reliable workhorse catalyst, though sometimes less effective for highly challenging substrates.
-
Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2): These are often the catalysts of choice for heteroaryl couplings. They are air-stable, highly active, and ensure efficient in-situ generation of the active Pd(0) species.[4][15]
-
2. The Boron Reagent: this compound
While boronic acids are the classical substrates, their ester derivatives, particularly pinacol esters, offer significant advantages.
-
Stability: Heteroaryl boronic acids are often prone to a major side reaction called protodeboronation, where the C-B bond is cleaved by a proton source (like water), yielding the parent heterocycle.[4][9][15] Pinacol esters are significantly more stable and resistant to this pathway, ensuring the boron reagent is available for the desired cross-coupling.[9][10][16]
-
Purification and Handling: Pinacol esters are typically crystalline, stable solids that are easier to purify and handle compared to the corresponding boronic acids.[17]
3. The Crucial Role of the Base
The base is not a mere spectator; it is essential for the transmetalation step.[12] Its strength and nature can dramatically influence the reaction's outcome.
-
Mechanism of Action: The base activates the boronic ester, forming a tetracoordinate "ate" complex that is sufficiently nucleophilic to transfer the quinoline group to the palladium center.[12]
-
Base Selection:
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used and effective for many substrates. Cesium carbonate (Cs₂CO₃) is often superior for sterically hindered or electronically challenging substrates due to the "cesium effect," which enhances solubility and reactivity.[12]
-
Phosphates (K₃PO₄): Potassium phosphate is a strong, non-nucleophilic base that has become the standard for many difficult heteroaryl couplings. It is particularly effective when coupling nitrogen-containing heterocycles.[9][12][15]
-
Hydroxides (NaOH, KOH): These strong bases can be effective but may promote side reactions, including hydrolysis of the pinacol ester or degradation of sensitive functional groups.[12]
-
4. Solvent System Design
The solvent must solubilize the reactants and facilitate the interaction between phases in biphasic systems.
-
Common Solvents: Aprotic polar solvents are typically used. Common choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[10]
-
Aqueous vs. Anhydrous: Many Suzuki protocols employ a mixture of an organic solvent and water (e.g., Dioxane/H₂O).[15][18] The water helps dissolve the inorganic base. However, for substrates prone to protodeboronation, switching to strictly anhydrous conditions can be highly beneficial.[4][5][15] When running anhydrous reactions, a soluble organic base like potassium trimethylsilanolate (TMSOK) may be employed.[4][5]
-
Stirring: In biphasic systems, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, facilitating the reaction.[15]
Recommended Reaction Conditions: A Summary
| Component | Recommendation | Rationale & Causality |
| Aryl Halide | Aryl Bromide or Iodide | More reactive in the oxidative addition step than aryl chlorides. |
| Boron Reagent | This compound (1.2-1.5 equiv.) | Enhanced stability against protodeboronation compared to the free boronic acid.[9][10] A slight excess drives the reaction to completion. |
| Catalyst | XPhos Pd G3 (1-3 mol%) | Highly active and robust precatalyst, ideal for challenging heteroaryl couplings.[15] Ensures efficient catalyst turnover. |
| Base | K₃PO₄ (2.0-3.0 equiv.) | Strong, non-nucleophilic base proven to be effective for nitrogen-containing heterocycles.[9][12][15] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) | Good balance of solubility for organic and inorganic components. Anhydrous dioxane can be used to suppress protodeboronation.[4][15] |
| Temperature | 80–110 °C | Provides sufficient thermal energy to overcome activation barriers without causing significant thermal decomposition.[15] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic ester.[15] |
Detailed Experimental Protocol
This protocol provides a general, robust starting point for the coupling of various aryl halides with this compound. Optimization may be required for specific substrates.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).[15]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (high-purity nitrogen or argon) three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%). Following this, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[15]
-
Reaction: Place the sealed vial into a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[15]
-
Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.[2][15]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.[2][15]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Use a fresh batch of a robust precatalyst (e.g., Buchwald G2/G3).[9][15]2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[9][12]3. Increase the reaction temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Presence of excess water or other protic sources.2. Base is too strong/hydroxide-based in aqueous media. | 1. Switch to rigorously anhydrous conditions using dried solvents and reagents.[4][9][15]2. Use a non-hydroxide base like K₃PO₄ or K₂CO₃.[15] |
| Homocoupling of Boronic Ester | 1. Oxygen contamination in the reaction vessel. | 1. Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere throughout.[15] |
| Dehalogenation of Aryl Halide | 1. Side reaction promoted by certain bases or solvents. | 1. This is a known side-reaction pathway after oxidative addition.[10] Screen different bases or solvent systems. Anhydrous conditions may help. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. benchchem.com [benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. nbinno.com [nbinno.com]
- 18. reddit.com [reddit.com]
5-Quinolineboronic Acid Pinacol Ester: A Versatile Building Block for Bioactive Molecules
Introduction: The Power of the Quinoline Scaffold and Boronic Esters in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2] This nitrogen-containing heterocyclic system is a key component in drugs exhibiting a wide array of therapeutic effects, including anticancer, antibacterial, antiviral, antimalarial, and anti-inflammatory properties.[3][4][5][6] The versatility of the quinoline nucleus allows for extensive functionalization, enabling chemists to fine-tune the biological activity, selectivity, and pharmacokinetic profiles of drug candidates.[4][7] In recent years, several quinoline-based drugs have received FDA approval, particularly as kinase inhibitors for cancer therapy, highlighting the scaffold's continued importance in modern drug development.[8][9][10]
Parallel to the importance of the quinoline scaffold, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules. Among these, the Suzuki-Miyaura reaction, which forms carbon-carbon bonds between organoboron compounds and organic halides, stands out for its reliability and broad functional group tolerance.[2][11][12] Boronic acid pinacol esters have emerged as superior coupling partners compared to their corresponding free boronic acids.[13][14] The pinacol ester group protects the boron atom, rendering the molecule significantly more stable to air and moisture, which translates to a longer shelf life, easier handling, and often cleaner reactions with higher yields.[13][15] This enhanced stability and reactivity profile make them ideal for the intricate, multi-step syntheses required in pharmaceutical research and development.[13][16]
This application note focuses on 5-Quinolineboronic acid pinacol ester , a key building block that combines the desirable features of the quinoline core with the practical advantages of a boronic acid pinacol ester. We will provide detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, showcase its utility in the synthesis of bioactive molecules, particularly kinase inhibitors, and offer insights into reaction optimization and troubleshooting.
Advantages of this compound
The use of this compound (CAS #: 1021868-08-5)[17] offers several distinct advantages for medicinal chemists and drug development professionals:
-
Enhanced Stability: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system effectively protects the boron atom, making the compound less susceptible to degradation via dehydration (forming boroxines) or protodeboronation compared to the free boronic acid.[15] This leads to greater consistency in experimental outcomes.
-
Ease of Handling: Its stability to air and moisture simplifies weighing and transfer procedures, a critical factor in both small-scale research and large-scale manufacturing.[13][15]
-
Improved Reactivity and Yields: In many cross-coupling reactions, pinacol esters provide cleaner reaction profiles and higher yields of the desired product.[15]
-
Versatility in Synthesis: This building block is a versatile intermediate for creating complex molecules through palladium-catalyzed reactions, enabling the construction of diverse libraries of quinoline-based compounds for structure-activity relationship (SAR) studies.[7][13]
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the primary application for this compound, facilitating the creation of a C-C bond at the 5-position of the quinoline ring. This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.[2][7]
General Workflow for Suzuki-Miyaura Coupling
The diagram below illustrates the typical experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol: Synthesis of a 5-Arylquinoline Derivative
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv.)
-
This compound (1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Schlenk flask or sealed reaction vial
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), potassium carbonate (2.5 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable mixture (e.g., 0.1 M concentration of the limiting reagent).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.
Application in the Synthesis of Kinase Inhibitors
The quinoline core is a prevalent feature in numerous kinase inhibitors, where it often serves as a scaffold that mimics the adenine region of ATP, binding to the hinge region of the kinase active site.[7][10] The 5-position of the quinoline ring is a critical vector for introducing substituents that can interact with the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity.[18]
This compound is an ideal tool for this purpose, enabling the direct installation of diverse aryl and heteroaryl groups at this key position. For example, in the synthesis of inhibitors targeting kinases like c-Met or VEGFR, coupling this building block with functionalized (hetero)aryl halides can lead to potent and selective drug candidates.[7][18]
Logical Pathway for Kinase Inhibitor Development
The following diagram illustrates how this compound fits into the drug discovery pipeline for developing novel kinase inhibitors.
Caption: Workflow for kinase inhibitor development using this compound.
Troubleshooting and Optimization
Even robust reactions like the Suzuki-Miyaura coupling can sometimes require optimization. Here are some common issues and potential solutions when using this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor quality of the boronic ester (degradation). 3. Reaction not performed under strictly inert conditions. | 1. Use a fresh palladium source and/or a more active ligand (e.g., Buchwald ligands like SPhos, XPhos). 2. Use a fresh bottle of the boronic ester.[19] 3. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. |
| Protodeboronation | 1. Presence of excess water or protic sources. 2. Reaction temperature is too high or reaction time is too long. 3. Base is too strong or not optimal. | 1. Use anhydrous solvents and ensure the base is dry. Consider anhydrous conditions.[20] 2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion. 3. Screen alternative bases such as K₃PO₄ or Cs₂CO₃.[19] |
| Homocoupling of Boronic Ester | 1. Presence of oxygen. 2. Inefficient oxidative addition or reductive elimination steps. | 1. Ensure thorough degassing of the reaction mixture. 2. Screen different palladium catalysts and ligands to optimize the catalytic cycle. |
| Difficulty with Heteroaryl Halides | 1. Coordination of the heteroaryl halide's nitrogen to the palladium center, inhibiting catalysis. | 1. Use more electron-rich, bulky phosphine ligands which can favor the desired catalytic cycle.[21] 2. Screen different solvents and bases, as these can significantly influence the outcome with heteroaromatic substrates. |
Conclusion
This compound is a highly stable, versatile, and efficient building block for the synthesis of bioactive molecules. Its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a robust and reliable method for introducing a wide range of substituents at the 5-position of the quinoline scaffold. This capability is particularly valuable in the field of drug discovery, where it facilitates the rapid generation of compound libraries for SAR studies and the optimization of lead candidates, especially in the development of novel kinase inhibitors. The detailed protocols and troubleshooting guide provided herein are intended to enable researchers to effectively utilize this powerful synthetic tool in their pursuit of new therapeutic agents.
References
- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Quinoline: An Attractive Scaffold in Drug Design: Ingenta Connect [ingentaconnect.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses [ouci.dntb.gov.ua]
- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | CAS#:1021868-08-5 | Chemsrc [chemsrc.com]
- 18. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 21. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide to the Strategic Use of 5-Quinolineboronic Acid Pinacol Ester in Suzuki-Miyaura Cross-Coupling Reactions
Abstract
This comprehensive guide provides a detailed protocol for the application of 5-quinolineboronic acid pinacol ester in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, and its incorporation into complex molecules is of significant interest.[1] This document outlines the chemical properties, handling, and a step-by-step protocol for the efficient coupling of this versatile building block with aryl halides. We delve into the mechanistic rationale behind the choice of catalysts, bases, and solvents to empower researchers, scientists, and drug development professionals to achieve optimal results.
Introduction: The Significance of the Quinoline Scaffold and the Utility of Boronic Esters
The quinoline ring system is a core structural motif in a vast array of biologically active compounds, including antitumor and anti-inflammatory agents.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, owing to its mild reaction conditions and high functional group tolerance.[1][2][3][4][5] This makes it an invaluable tool for the synthesis of complex molecules in drug discovery and materials science.[1]
This compound serves as a stable and efficient precursor for introducing the quinoline-5-yl moiety. The pinacol ester group enhances the stability of the organoboron compound compared to the corresponding boronic acid, making it less susceptible to protodeboronation and easier to handle and store.[6] However, it is important to note that pinacol boronic esters are sensitive to hydrolysis, particularly under aqueous conditions, and require careful handling.[6]
Mechanistic Considerations in the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This is often the rate-determining step and is facilitated by a base. The base can activate the organoboron species to form a more nucleophilic "ate" complex or participate in the formation of a palladium-hydroxo species.[9]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]
Recent studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis, and the efficiency of this step is influenced by the electronic properties of the ester's oxygen atoms.[2][10]
Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the coupling of this compound with a representative aryl bromide. Optimization may be necessary for different substrates.
Materials and Reagents
-
This compound (CAS: 1021868-08-5)[11]
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
Safety Precautions
-
Work in a well-ventilated fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[11]
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and sparks.[11]
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Step-by-Step Procedure
-
Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the reaction mixture via syringe. The use of some water can be beneficial when using pinacol esters.[12]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography.
Optimization and Troubleshooting
| Parameter | Recommendation and Rationale | Troubleshooting |
| Catalyst | Pd(dppf)Cl₂ is a robust and versatile catalyst for many Suzuki couplings, including those with heteroaryl partners.[12] Other catalysts like Pd(PPh₃)₄ or Buchwald precatalysts can also be effective. | Low yield or no reaction: Screen different palladium catalysts and ligands. Ensure the catalyst is not degraded. |
| Base | K₂CO₃ is a common and effective base. For less reactive substrates, a stronger base like Cs₂CO₃ or K₃PO₄ may be required. | Incomplete reaction: Try a stronger base. Base-sensitive functional groups may require milder conditions or a base-free protocol.[13][14] |
| Solvent | A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is often optimal.[12] Anhydrous conditions can also be employed, particularly with specific catalyst systems.[15] | Poor solubility: Screen different solvents. Ensure proper degassing to prevent side reactions. |
| Temperature | 80-100 °C is a typical temperature range. Microwave heating can significantly reduce reaction times. | Decomposition of starting materials or product: Lower the reaction temperature. |
| Side Reactions | Homocoupling of the boronic ester can occur. Protodeboronation can be an issue if the reaction conditions are too harsh or if there is excessive water. | Formation of byproducts: Optimize the reaction conditions (catalyst, base, temperature). Use fresh, high-quality reagents. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of quinoline-containing compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocol provided herein serves as a robust starting point for the successful application of this important reagent in a variety of synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Item - Elucidating the Role of the Boronic Esters in the SuzukiâMiyaura Reaction: Structural, Kinetic, and Computational Investigations - figshare - Figshare [figshare.com]
- 11. This compound | CAS#:1021868-08-5 | Chemsrc [chemsrc.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
The Synthesis of Kinase Inhibitors: A Detailed Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis, characterization, and application of small molecule kinase inhibitors. As key regulators of cellular processes, protein kinases have become a major focus of drug discovery, particularly in oncology. The development of potent and selective kinase inhibitors is a critical endeavor in modern medicinal chemistry. This guide is intended to provide both the theoretical underpinnings and the practical, field-proven protocols necessary for researchers to succeed in this challenging and rewarding area.
Introduction: The Central Role of Kinases and Their Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism of signal transduction in cells.[1] This process of phosphorylation modulates a vast array of cellular functions, including growth, proliferation, differentiation, and apoptosis.[1] The human genome encodes over 500 kinases, and dysregulation of their activity through mutation or overexpression is a common driver of numerous diseases, most notably cancer.[2]
Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy, offering a more precise approach compared to traditional chemotherapy.[3] These inhibitors are typically designed to compete with ATP at its binding site on the kinase or to bind to allosteric sites, thereby modulating the enzyme's activity.[2][4] The success of drugs like Imatinib in treating chronic myeloid leukemia (CML) has validated this approach and spurred the development of a multitude of other kinase inhibitors.[5]
This guide will delve into the practical aspects of kinase inhibitor synthesis, from the initial design strategies to the final biological evaluation. We will explore common synthetic routes, detailed experimental protocols for the synthesis of representative inhibitors, and the analytical techniques essential for their characterization and purification. Furthermore, we will discuss methods for evaluating the biological activity of these compounds, providing a complete workflow for the modern drug discovery scientist.
I. Synthetic Strategies in Kinase Inhibitor Design
The design and synthesis of kinase inhibitors are guided by several key strategies aimed at achieving high potency, selectivity, and favorable pharmacokinetic properties.
Scaffold-Based Design and Scaffold Hopping
A common approach in kinase inhibitor design is the use of privileged scaffolds, which are core molecular structures known to bind to the ATP-binding site of kinases. Many kinase inhibitors share common heterocyclic core structures such as quinazoline, pyrimidine, and indole.[6]
-
Scaffold Hopping: To generate novel intellectual property and improve upon existing inhibitor series, medicinal chemists often employ "scaffold hopping." This strategy involves replacing the core scaffold of a known inhibitor with a structurally distinct moiety while retaining the key pharmacophoric interactions with the kinase.[7]
Structure-Based Drug Design (SBDD)
The availability of X-ray crystal structures of kinases has revolutionized inhibitor design. SBDD allows for the rational design of compounds that can fit precisely into the ATP-binding pocket and form specific interactions with key amino acid residues, such as the hinge region that forms hydrogen bonds with ATP.
Covalent Inhibition
To achieve prolonged and potent inhibition, some kinase inhibitors are designed to form a covalent bond with a reactive amino acid residue, typically a cysteine, within or near the ATP-binding site. These "covalent inhibitors" often contain an electrophilic "warhead," such as an acrylamide group, that reacts with the nucleophilic cysteine residue. This irreversible binding can overcome resistance mechanisms and lead to a more durable therapeutic effect.
Allosteric Inhibition
Instead of targeting the highly conserved ATP-binding site, allosteric inhibitors bind to a distinct, less-conserved pocket on the kinase.[8] This binding event induces a conformational change that inactivates the enzyme. Because allosteric sites are more diverse than the ATP-binding pocket, allosteric inhibitors have the potential for greater selectivity.[9]
II. Experimental Protocols: Synthesis of Representative Kinase Inhibitors
To illustrate the practical application of these strategies, this section provides detailed, step-by-step protocols for the synthesis of three clinically approved kinase inhibitors: Imatinib, Gefitinib, and Lapatinib.
Protocol 1: Synthesis of Imatinib
Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase and is a first-line treatment for CML.[10] Its synthesis involves a multi-step sequence culminating in a key amide bond formation.
Synthetic Scheme Overview:
Caption: A simplified workflow for the synthesis of Imatinib.
Detailed Protocol: A common synthetic route involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[11]
-
Preparation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine: This intermediate can be synthesized through a multi-step process starting from 1-(pyridin-3-yl)ethanone and 2-methyl-5-nitrobenzenamine, involving condensation, cyclization, and reduction of the nitro group.[12]
-
Preparation of 4-(4-methylpiperazinomethyl)benzoyl chloride: This acid chloride is prepared from 4-(4-methylpiperazin-1-ylmethyl)benzonitrile via hydrolysis to the corresponding carboxylic acid, followed by treatment with a chlorinating agent such as thionyl chloride.[13]
-
Final Condensation:
-
Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine in a suitable solvent such as isopropyl alcohol.[11]
-
Add a base, for instance, potassium carbonate, to the solution.[11]
-
Slowly add a solution of 4-(4-methylpiperazinomethyl)benzoyl chloride to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product can be isolated by filtration and purified by recrystallization to yield Imatinib base with a purity of over 99%.[11][13]
-
Protocol 2: Synthesis of Gefitinib
Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[14]
Synthetic Scheme Overview:
Caption: A simplified workflow for the synthesis of Gefitinib.
Detailed Protocol: A convergent synthesis of gefitinib involves reacting N′-[2-cyano-5-methoxy-4-{3-(4-morpholinyl) propoxy}phenyl]-N,N-dimethyl formamidine with 3-chloro-4-fluoroaniline.[5] An alternative, novel synthesis starts from methyl 3-hydroxy-4-methoxybenzoate.[15]
-
Alkylation and Nitration: Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane, followed by nitration with nitric acid in acetic acid.[15]
-
Reduction: The nitro group of the resulting intermediate is reduced to an amine using powdered iron in acetic acid.[15]
-
Cyclization and Chlorination: The amino ester undergoes cyclization to form the quinazolinone ring system, which is then chlorinated.
-
Amination: The chlorinated quinazoline is reacted with 3-chloro-4-fluoroaniline.
-
Final Amination: The final step involves a second amination reaction to introduce the morpholine side chain, yielding Gefitinib.[15] The crude product is then purified, often by recrystallization from a suitable solvent system.
Protocol 3: Synthesis of Lapatinib
Lapatinib is a dual inhibitor of EGFR and HER2 tyrosine kinases, used in the treatment of breast cancer.[9]
Synthetic Scheme Overview:
Caption: A simplified workflow for the synthesis of Lapatinib.
Detailed Protocol: A practical synthesis of lapatinib starts from 6-iodoquinazolin-4-one.[16]
-
Chlorination: The starting material is chlorinated to yield 4-chloro-6-iodoquinazoline.
-
Suzuki Coupling: A palladium-catalyzed Suzuki coupling is performed with 5-formyl-2-furylboronic acid to introduce the furan aldehyde moiety.[16]
-
Reductive Amination: The aldehyde is then subjected to a reductive amination with 2-(methylsulfone)ethylamine to install the side chain.[16][17]
-
Final Coupling: The resulting intermediate is coupled with 3-chloro-4-(3-fluorobenzyloxy)aniline.
-
Salt Formation: The final product, Lapatinib base, is often converted to its ditosylate salt for improved solubility and bioavailability by treatment with p-toluenesulfonic acid.[16][18]
III. Characterization and Purification of Kinase Inhibitors
Rigorous characterization and purification are paramount to ensure the identity, purity, and quality of synthesized kinase inhibitors.
Analytical Techniques for Characterization
| Technique | Application |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. 1H and 13C NMR are routinely used to confirm the structure of the final compound and all intermediates.[19] NMR can also be used to study the binding of inhibitors to their target kinases.[20][21] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS).[2][22] MS is also a powerful tool for identifying impurities and degradation products. |
| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the synthesized compound. A high-purity standard (typically >98%) is essential for accurate biological testing. HPLC can be coupled with a mass spectrometer (LC-MS) for simultaneous separation and identification of components in a mixture. |
| Melting Point | A simple and effective method to assess the purity of a crystalline solid. A sharp melting point range is indicative of a pure compound. |
Purification Methods
-
Recrystallization: A common technique for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in solution.
-
Column Chromatography: A versatile method for separating and purifying compounds based on their differential adsorption to a stationary phase. It is particularly useful for purifying non-crystalline or complex mixtures.
-
Preparative HPLC: For achieving very high purity, preparative HPLC can be employed to separate the desired compound from even closely related impurities.
IV. Evaluating the Biological Activity of Kinase Inhibitors
Once a kinase inhibitor has been synthesized and characterized, its biological activity must be evaluated. This typically involves a series of in vitro and cell-based assays.
In Vitro Kinase Activity Assays
These assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme.[1][4]
Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1]
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, a suitable substrate peptide, and the test inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).[1]
-
-
ADP Detection:
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Cell-Based Assays
Cell-based assays are crucial for determining the efficacy of an inhibitor in a more physiologically relevant context.[23][24] These assays can measure the inhibitor's effect on downstream signaling pathways, cell proliferation, and apoptosis.
Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the number of viable cells in a culture after treatment with a kinase inhibitor.
-
Cell Seeding: Seed cancer cells that are known to be dependent on the target kinase in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitor for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
Add MTT reagent or CellTiter-Glo® reagent to the wells.
-
Incubate according to the manufacturer's protocol.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Plot the cell viability against the inhibitor concentration to determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).
-
V. Signaling Pathways and the Mechanism of Action
Understanding the signaling pathways in which the target kinase is involved is crucial for interpreting the biological effects of an inhibitor.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[3]
Caption: A simplified diagram of the EGFR signaling pathway.
Key downstream pathways include the Ras-Raf-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[25] Inhibitors like Gefitinib and Lapatinib block the initial autophosphorylation of EGFR, thereby inhibiting these downstream signals.[26]
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein, the hallmark of CML, is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival.[27]
Caption: A simplified diagram of the Bcr-Abl signaling pathway.
Bcr-Abl activates multiple downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, as well as the STAT5 signaling pathway, all of which contribute to the leukemic phenotype.[7][28] Imatinib binds to the ATP-binding site of Bcr-Abl, locking it in an inactive conformation and blocking its downstream signaling.[29]
Src Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a critical role in regulating cell adhesion, migration, and invasion.[6]
Caption: A simplified diagram of the Src signaling pathway.
Src is activated by various stimuli, including growth factor receptors and integrins.[30][31] Activated Src then phosphorylates a number of substrates, including focal adhesion kinase (FAK), leading to the regulation of the cytoskeleton and cell motility.[32] Overactivation of Src is frequently observed in metastatic cancers.[33]
VI. Conclusion
The synthesis of kinase inhibitors is a dynamic and evolving field at the forefront of cancer therapy and drug discovery for other diseases. A thorough understanding of synthetic organic chemistry, coupled with a deep knowledge of kinase biology and signaling pathways, is essential for success. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel kinase inhibitors. As our understanding of the human kinome continues to expand, the development of the next generation of highly selective and potent kinase inhibitors holds the promise of even more effective and personalized medicines.
VII. References
-
Ayala-Aguilera, C. C., Valero, T., Lorente-Macías, Á., Baillache, D. J., Croke, S., & Unciti-Broceta, A. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047-1131. --INVALID-LINK--
-
BOC Sciences. (n.d.). What are Kinase Inhibitors? Retrieved from --INVALID-LINK--
-
From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Authorea Preprints. --INVALID-LINK--
-
J. S. Lazo and D. L. Taylor, Eds., Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. (2025). --INVALID-LINK--
-
Parang, K., & Sun, G. (2004). Design strategies for protein kinase inhibitors. Current opinion in drug discovery & development, 7(5), 617–629. --INVALID-LINK--
-
Hu, Y., & Bajorath, J. (2013). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 56(4), 1521–1534. --INVALID-LINK--
-
Danaher. (n.d.). EGFR Signaling Pathway. Retrieved from --INVALID-LINK--
-
Ravinder, M., Ma, Z., & Kumar, S. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Organic Process Research & Development, 11(6), 1073–1076. --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of Imatinib. Retrieved from --INVALID-LINK--
-
Ciardiello, F., & Tortora, G. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268–5272. --INVALID-LINK--
-
Quintás-Cardama, A., & Cortes, J. (2009). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 15(4), 1222–1227. --INVALID-LINK--
-
ResearchGate. (n.d.). Signaling pathways activated by BCR-ABL. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to the Chemical Structure and Synthesis of Lapatinib Ditosylate. Retrieved from --INVALID-LINK--
-
O'Hare, T., Eide, C. A., & Deininger, M. W. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 17(2), 224–231. --INVALID-LINK--
-
Zhang, Y., & Wolf-Yadlin, A. (2015). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. In Methods in molecular biology (Clifton, N.J.) (Vol. 1355, pp. 121–129). --INVALID-LINK--
-
Ming, X., You, H., & Ji, R. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules (Basel, Switzerland), 12(6), 1278–1285. --INVALID-LINK--
-
Mass Spectrometry-Guided Structural Analysis Of Protein Kinase Inhibitor Complexes - The University of Liverpool Repository. (n.d.). Retrieved from --INVALID-LINK--
-
Roskoski, R., Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological research, 94, 9–25. --INVALID-LINK--
-
Ley, S. V., & Smith, C. J. (2013). A flow-based synthesis of Imatinib: the API of Gleevec. Chemical Communications, 49(89), 10516–10518. --INVALID-LINK--
-
Klink, T. A., & Williams, K. P. (2012). Assay Development for Protein Kinase Enzymes. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. --INVALID-LINK--
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews. Cancer, 9(1), 28–39.
-
Lowell, C. A., & Berton, G. (1998). Src kinase-mediated signaling in leukocytes. Immunology today, 19(10), 478–483. --INVALID-LINK--
-
ResearchGate. (n.d.). Src signaling pathways and function. Retrieved from --INVALID-LINK--
-
Li, J., Wang, Y., & Zhang, Y. (2009). Synthesis of imatinib mesylate. Zhongguo yi yao gong ye za zhi = Chinese journal of pharmaceuticals, 40(1), 1–3. --INVALID-LINK--
-
AAT Bioquest. (2023, May 24). What are the common methods available to detect kinase activities? Retrieved from --INVALID-LINK--
-
Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Retrieved from --INVALID-LINK--
-
Lee, J., Lee, J. H., Kim, H. K., Chang, S., Kim, Y., & Kang, D. (2017). On-Chip Peptide Mass Spectrometry Imaging for Protein Kinase Inhibitor Screening. Analytical chemistry, 89(2), 1335–1342. --INVALID-LINK--
-
Wikipedia. (n.d.). Src family kinase. Retrieved from --INVALID-LINK--
-
Bai, X., Wang, R., Zheng, X., Ma, X., Chen, H., Ai, Y., Bai, Y., & Liu, Y. (2019). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Organic Process Research & Development, 23(9), 2048–2053. --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of gefitinib. Retrieved from --INVALID-LINK--
-
Amala, R., & Naidu, A. (2012). A Facile Total Synthesis for Large-Scale Production of Imatinib Base. Organic Process Research & Development, 16(5), 896–899. --INVALID-LINK--
-
Harianie, L., & Arty, I. S. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Malaysian Journal of Chemistry, 23(1), 1053–1060. --INVALID-LINK--
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from --INVALID-LINK--
-
Hantschel, O., & Superti-Furga, G. (2004). Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. Cancer cell, 6(6), 559–568. --INVALID-LINK--
-
Li, Y., et al. (2022). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 27(19), 6296. --INVALID-LINK--
-
mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. Retrieved from --INVALID-LINK--
-
van der Westhuyzen, R., et al. (2022). Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering, 7(10), 2211-2219. --INVALID-LINK--
-
Google Patents. (n.d.). Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts. Retrieved from --INVALID-LINK--
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from --INVALID-LINK--
-
Mand, A. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PloS one, 11(9), e0161723. --INVALID-LINK--
-
Wikipedia. (n.d.). Proto-oncogene tyrosine-protein kinase Src. Retrieved from --INVALID-LINK--
-
Taylor, S. S., & Kornev, A. P. (2011). Dynamics of Protein Kinases: Insights from Nuclear Magnetic Resonance. The FEBS journal, 278(2), 226–235. --INVALID-LINK--
-
Mand, A. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PloS one, 11(9), e0161723. --INVALID-LINK--
-
Wang, Y., et al. (2011). Practical synthesis of lapatinib. Youji Huaxue, 31(10), 1673-1677. --INVALID-LINK--
-
Google Patents. (n.d.). Synthetic method of lapatinib. Retrieved from --INVALID-LINK--
-
Arkin, M. R., & Wells, J. A. (2004). NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. Chemical reviews, 104(8), 3679–3704. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Characterizing the Binding of Allosteric Inhibitors to ERK2 using NMR Spectroscopy. Retrieved from --INVALID-LINK--
-
Current NMR Techniques for Structure-Based Drug Discovery. (2018). Molecules, 23(1), 148. --INVALID-LINK--
-
Drewry, D. H., et al. (2017). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Journal of medicinal chemistry, 60(22), 9214–9225. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ukm.my [ukm.my]
- 15. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 18. WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 19. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles | MDPI [mdpi.com]
- 20. Dynamics of Protein Kinases: Insights from Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 23. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 24. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. lifesciences.danaher.com [lifesciences.danaher.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. aacrjournals.org [aacrjournals.org]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. Src family kinase - Wikipedia [en.wikipedia.org]
- 32. researchgate.net [researchgate.net]
- 33. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: 5-Quinolineboronic Acid Pinacol Ester in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-quinolineboronic acid pinacol ester in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience. The unique electronic and steric properties of the quinoline moiety can introduce specific challenges not encountered with simpler arylboronic esters. This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve these issues effectively.
Section 1: Troubleshooting Guide for Common Side Reactions
This section addresses the most common issues encountered during cross-coupling reactions involving this compound. Each problem is presented with potential causes and actionable solutions, explained from a mechanistic standpoint.
Issue 1: Low Yield of the Desired Cross-Coupled Product
A low yield is the most frequent and multifaceted problem. The root cause can range from reagent instability to catalyst deactivation.
Potential Cause A: Protodeboronation
Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, which effectively removes your boronic ester from the catalytic cycle.[1][2] This is a significant side reaction for many heteroaromatic boronic acids.[1]
Why it happens: The reaction is often catalyzed by trace acid or base and is highly dependent on reaction conditions.[1] The quinoline nitrogen can influence the electronic properties of the boronic ester, potentially increasing its susceptibility to protonolysis.
Solutions & Scientific Rationale:
-
Use of "Slow Release" Strategies: Employing boronic acid derivatives like MIDA boronates or organotrifluoroborates can maintain a low concentration of the active boronic acid in the reaction mixture, minimizing the opportunity for side reactions like protodeboronation.[1]
-
Anhydrous Conditions: Meticulously dry all solvents and reagents. While some water is often necessary for the Suzuki-Miyaura coupling, excess water can promote hydrolysis of the pinacol ester to the more labile boronic acid, which can then undergo protodeboronation.
-
Choice of Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. Strong bases can accelerate protodeboronation. The physical state of the base is also crucial; ensure it is finely powdered and dry for optimal reactivity.[3]
-
Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Higher temperatures can accelerate the rate of protodeboronation.
Potential Cause B: Catalyst Poisoning
The nitrogen atom in the quinoline ring is a Lewis base and can coordinate strongly to the palladium catalyst, leading to deactivation or "poisoning".[4][5] This is a well-documented issue with nitrogen-containing heterocycles in palladium-catalyzed reactions.[5][6][7][8][9]
Why it happens: The lone pair of electrons on the quinoline nitrogen can bind to the vacant coordination sites on the palladium center, inhibiting the oxidative addition or other crucial steps in the catalytic cycle.[10][11]
Solutions & Scientific Rationale:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or Johnphos).[3] These ligands can sterically hinder the coordination of the quinoline nitrogen to the palladium center and also promote the desired catalytic steps.[12]
-
Catalyst Pre-activation: Using a pre-catalyst that readily forms the active Pd(0) species can sometimes overcome initial inhibition by the substrate.[3]
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can compensate for some degree of catalyst deactivation.[3]
Issue 2: Formation of Homocoupled Byproduct (Biquinoline)
The formation of a biquinoline species, resulting from the coupling of two molecules of the this compound, is a common side reaction.[13][14][15][16]
Why it happens: Oxidative homocoupling is often promoted by the presence of oxygen or a Pd(II) precatalyst.[13][14][15][16][17] If the reduction of Pd(II) to the active Pd(0) is slow, or if the reaction mixture is exposed to air, the Pd(II) species can catalyze the homocoupling of the boronic ester.[17]
Solutions & Scientific Rationale:
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use a Pd(0) Source: Start with a Pd(0) catalyst, such as Pd(PPh₃)₄, to bypass the need for in-situ reduction of a Pd(II) source.[3]
-
Controlled Reagent Addition: In some cases, slow addition of the boronic ester to the reaction mixture can help maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.[3]
Issue 3: Hydrolysis of the Pinacol Ester
While the pinacol ester is generally more stable than the corresponding boronic acid, it is still susceptible to hydrolysis, especially under the basic conditions of many cross-coupling reactions.[18][19][20]
Why it happens: The presence of water and a base can facilitate the cleavage of the B-O bonds of the pinacol ester, leading to the formation of the free boronic acid and pinacol.[19] The rate of hydrolysis can be influenced by pH and substituents on the aromatic ring.[18][20]
Solutions & Scientific Rationale:
-
Minimize Water Content: While Suzuki reactions often require some water, use the minimum amount necessary. A common solvent system is a 10:1 mixture of an organic solvent (like dioxane or toluene) and water.
-
Choice of Boronic Ester: For particularly challenging couplings, consider using more hydrolytically stable boronic esters, such as those derived from pinanediol.[19]
-
Reaction Setup: Assemble the reaction under an inert atmosphere and add the aqueous base last to minimize the time the boronic ester is exposed to hydrolytic conditions before the reaction commences.
Troubleshooting Flowchart
For a systematic approach to diagnosing and solving issues with your cross-coupling reaction, refer to the following decision tree.
Caption: Decision tree for troubleshooting cross-coupling reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound sluggish compared to reactions with phenylboronic acid pinacol ester?
A1: The quinoline ring introduces two key factors that can slow down the reaction. Firstly, the nitrogen atom can act as a catalyst poison by coordinating to the palladium center, as discussed in the troubleshooting section.[4][5] Secondly, the electronic nature of the quinoline ring is different from a simple benzene ring, which can affect the rates of the individual steps in the catalytic cycle, such as transmetalation. The electronegativity of the nitrogen atom can influence the C(5) position, making it less nucleophilic and potentially slowing the transfer of the quinoline group from boron to palladium.[21]
Q2: Can I use a strong base like sodium hydroxide to accelerate the reaction?
A2: While stronger bases can sometimes increase the rate of the catalytic cycle, they are often detrimental when using heteroaromatic boronic esters. A strong base like NaOH can significantly accelerate the undesired side reactions of protodeboronation and hydrolysis of the pinacol ester.[1][18] It is generally recommended to use milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[3][22]
Q3: Is it necessary to use a phosphine ligand? Can I run the reaction "ligand-free"?
A3: While some "ligand-free" protocols exist, they often rely on the formation of palladium nanoparticles in situ, which can have variable activity and are generally less efficient. For a challenging substrate like a quinolineboronic ester, a well-chosen phosphine ligand is critical for success. The ligand stabilizes the palladium catalyst, prevents decomposition to palladium black, and modulates the electronic and steric environment of the metal center to favor the desired cross-coupling pathway over side reactions.[12][23] Bulky, electron-donating phosphine ligands are particularly effective in mitigating catalyst poisoning by the quinoline nitrogen.[3]
Q4: My this compound appears to be decomposing on the silica gel column during purification. How can I avoid this?
A4: Boronic esters, including pinacol esters, can be sensitive to the acidic nature of silica gel, leading to hydrolysis and other forms of degradation.[19][24] To minimize decomposition during chromatography, you can:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a dilute solution of triethylamine in the eluent (e.g., 1% triethylamine), then flush with the pure eluent before loading your sample.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a deactivated silica gel.
-
Minimize Contact Time: Perform the chromatography as quickly as possible.
-
Alternative Purification: If possible, purify the product by recrystallization or distillation to avoid chromatography altogether.
Q5: What is the general mechanism for the key side reactions?
A5: Understanding the mechanisms helps in designing effective countermeasures.
Caption: Simplified mechanisms of common side reactions.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for optimization.
Reagents & Equipment:
-
This compound (1.2 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if using a Pd source without integrated ligands, e.g., Pd(OAc)₂)
-
Base (e.g., K₃PO₄, 2-3 eq)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
-
Schlenk flask or sealed vial, magnetic stirrer, heating mantle, inert gas line (Ar or N₂)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and base.
-
Add the this compound.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent mixture via syringe.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography on neutralized silica gel or recrystallization).[3]
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos) | Pd(0) source minimizes homocoupling. Bulky ligands prevent catalyst poisoning. |
| Base | K₃PO₄ or Cs₂CO₃ | Mild bases that are effective and minimize protodeboronation and hydrolysis. |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Aprotic organic solvent with minimal water to facilitate the catalytic cycle. |
| Temperature | 80 - 100 °C | A good starting range to balance reaction rate and reagent stability. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and homocoupling. |
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. | Semantic Scholar [semanticscholar.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 24. rsc.org [rsc.org]
How to prevent protodeboronation of 5-quinolineboronic acid pinacol ester
A Guide to Preventing Protodeboronation in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 5-quinolineboronic acid pinacol ester, a valuable but often challenging reagent in synthetic chemistry. As Senior Application Scientists, our goal is to provide you with not only solutions but also the underlying chemical principles to empower your research.
Part 1: Understanding the Challenge: The Inherent Instability
Before troubleshooting, it's crucial to understand the root cause of the issue. Heteroaromatic boronic acids, particularly those containing a basic nitrogen atom like quinoline, present unique stability challenges.
FAQ 1: What is protodeboronation and why is it a critical side reaction?
Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of an organoboron compound is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of a Suzuki-Miyaura coupling, this reaction consumes your starting material, converting this compound into quinoline, thereby reducing the yield of your desired cross-coupled product and complicating purification.[2] This side reaction is a common failure mode, especially with electron-rich or heteroaromatic boronic acids.[3][4]
FAQ 2: Why is this compound so susceptible to protodeboronation?
The susceptibility of this compound stems from its basic quinoline nitrogen. Under neutral or near-neutral pH conditions, the nitrogen can be protonated, leading to the formation of a zwitterionic intermediate.[1] This zwitterion is highly unstable and prone to rapid fragmentation, which results in the cleavage of the C–B bond to form quinoline.[1]
Surprisingly, both strongly acidic or strongly basic conditions can suppress this specific decomposition pathway by shifting the equilibrium away from the reactive zwitterion.[1] This counterintuitive pH dependence is a key factor in designing robust reaction conditions.[5]
Part 2: Troubleshooting Guide: From Diagnosis to Solution
When a reaction yields primarily the protodeboronated byproduct (quinoline), a systematic approach is needed to identify and rectify the issue.
| Symptom | Primary Cause | Key Diagnostic Questions | Recommended Solutions & Optimizations |
| Low to no yield of the desired coupled product. Significant formation of quinoline byproduct observed by LCMS/GCMS. | Protodeboronation is outcompeting the Suzuki-Miyaura coupling. | 1. What base was used and how much? (Strong bases like NaOH/KOH can accelerate decomposition).[6] 2. What was the solvent system? Was it anhydrous? (Water is the proton source for this side reaction).[7][8][9] 3. What was the reaction temperature? (Higher temperatures increase the rate of decomposition).[8] 4. How long was the reaction? (Longer times provide more opportunity for decomposition).[8] 5. How active is the catalyst system? (A slow catalyst allows more time for side reactions). | 1. Base Selection: Switch to a milder base such as K₃PO₄, K₂CO₃, Cs₂CO₃, or KF.[8][9] 2. Solvent System: Use rigorously dried, anhydrous solvents (e.g., dioxane, toluene, 2-MeTHF). Minimize or eliminate water.[8][9] 3. Temperature Control: Run the reaction at the lowest effective temperature (e.g., start at 80 °C and adjust as needed). 4. Catalyst Efficiency: Employ a highly active catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald-type precatalysts) to accelerate the desired coupling.[4][8] 5. Reagent Stability: Consider converting the pinacol ester to a more stable surrogate like a MIDA boronate.[1][2] |
| Inconsistent results between reaction batches. | Variability in reagent quality or reaction setup. | 1. How old is the boronic ester? How was it stored? (Boronic acids can degrade over time).[9] 2. Was the solvent from a freshly opened bottle or an old one? (Anhydrous solvents absorb atmospheric moisture). 3. Was the reaction atmosphere truly inert? (Oxygen can lead to catalyst decomposition and other side reactions).[9] | 1. Reagent Quality: Use high-purity this compound, stored under an inert atmosphere in a cool, dry place. 2. Rigorous Anhydrous Technique: Use solvents from a solvent purification system or a freshly opened bottle of anhydrous solvent. Dry all glassware thoroughly. 3. Degassing: Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before heating.[9] |
Part 3: Strategic Protocols for Success
To proactively prevent protodeboronation, two primary strategies can be employed: optimizing the reaction conditions to favor the cross-coupling pathway, and modifying the reagent itself to increase its stability.
Strategy 1: Optimization of Reaction Conditions
The goal is to make the Suzuki-Miyaura coupling kinetically much faster than the protodeboronation pathway.
| Parameter | Conditions to Avoid | Recommended Conditions | Rationale |
| Base | Strong, highly soluble bases (NaOH, KOH, NaOEt) in aqueous media. | Finely powdered, moderately strong bases (K₃PO₄, K₂CO₃, Cs₂CO₃, KF).[8][9] | Strong bases can create a high pH environment that, while avoiding the zwitterion, can promote other base-catalyzed protodeboronation mechanisms.[10] Milder, solid bases provide a sufficient, localized basic environment for transmetalation without causing bulk degradation. |
| Solvent | Protic solvents (MeOH, EtOH) or high water content mixtures (e.g., Dioxane/H₂O 1:1). | Anhydrous aprotic solvents (Dioxane, Toluene, 2-MeTHF, CPME). If co-solvent is needed, use minimal degassed water (e.g., 10:1 or greater organic:water ratio).[8] | Water is the primary proton source for protodeboronation.[7] Minimizing its presence is one of the most effective ways to suppress the side reaction. |
| Temperature | High temperatures (>110 °C) for extended periods. | Lowest temperature that provides a reasonable reaction rate (typically 80–100 °C). | Protodeboronation, like most decomposition reactions, has a high activation energy and is accelerated significantly by heat.[8] |
| Catalyst | Low-activity catalysts (e.g., Pd(PPh₃)₄ alone). | High-activity catalyst systems (e.g., Pd₂(dba)₃ with ligands like SPhos, XPhos, or pre-formed Buchwald precatalysts).[4][8] | An efficient catalyst ensures the productive cross-coupling cycle turns over rapidly, consuming the boronic ester before it has time to decompose.[1] |
Protocol 1: General Anhydrous Suzuki-Miyaura Coupling for Base-Sensitive Substrates
This protocol is designed to minimize protodeboronation by controlling the key reaction parameters.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon is preferred) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe to achieve a concentration of 0.1–0.2 M with respect to the limiting reagent.
-
Degassing: Bubble argon through the stirred solution for 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 80–90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should ideally be complete within a few hours.
-
Workup: Once complete, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Strategy 2: The "Slow-Release" Approach with MIDA Esters
For exceptionally challenging cases, the most robust strategy is to use a more stable boronic acid surrogate.[1] N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are unreactive under Suzuki coupling conditions.[2] A base slowly hydrolyzes the MIDA ester, releasing the boronic acid in situ at a controlled rate. This "slow-release" approach keeps the instantaneous concentration of the unstable boronic acid very low, ensuring it undergoes cross-coupling immediately upon formation rather than decomposing.[1][11][12]
Protocol 2: Preparation of 5-Quinolineboronic Acid MIDA Ester
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a 10:1 mixture of THF/DMSO.
-
Dehydration: Heat the mixture to 50-60 °C and apply vacuum to remove the solvent and any water present. The mixture should become a thick slurry.
-
Azeotropic Removal: Add toluene and distill it off under reduced pressure to ensure all water and pinacol have been removed. Repeat this step if necessary.
-
Isolation: The resulting solid is the crude MIDA boronate, which is often pure enough to be used directly in the next step after drying thoroughly under high vacuum.
Protocol 3: Suzuki-Miyaura Coupling Using the MIDA Ester
-
Vessel Preparation: To a reaction vial, add the aryl halide (1.0 equiv), 5-quinolineboronic acid MIDA ester (1.2 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Seal the vial and purge with an inert gas.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ with SPhos, 2 mol%).
-
Solvent Addition: Add a solvent system containing a controlled amount of water, such as THF/H₂O (10:1), to facilitate the slow hydrolysis of the MIDA ester.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80 °C) and stir.
-
Workup & Purification: Follow steps 7-9 from Protocol 1.
By implementing these informed strategies, you can significantly improve the success rate of cross-coupling reactions involving the challenging but synthetically powerful this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions with 5-Quinolineboronic Acid Pinacol Ester
An advanced technical support resource has been developed for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura coupling reactions that involve 5-quinolineboronic acid pinacol ester.
This guide is designed to provide solutions to common challenges encountered during the Suzuki-Miyaura cross-coupling of this compound. By understanding the interplay between the catalyst, base, and substrate, researchers can significantly improve reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Low to No Product Yield
Low or no yield of the desired coupled product is a frequent issue. This can often be attributed to several factors related to the catalyst, base, or reaction conditions.
Possible Cause 1: Catalyst Inactivity or Decomposition
-
Troubleshooting: The choice of palladium catalyst and ligands is critical. For heteroaromatic systems like quinolines, bulky, electron-rich phosphine ligands are often required to promote the catalytic cycle. If you are observing low yield, consider switching to a more robust catalyst system. For instance, palladium complexes with biarylphosphine ligands such as SPhos, XPhos, or RuPhos can be highly effective. These ligands stabilize the palladium center and facilitate the crucial reductive elimination step.
Possible Cause 2: Inappropriate Base Selection
-
Troubleshooting: The base plays a key role in the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is more soluble and basic, which can be advantageous for less reactive systems.
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be used, but they are generally less effective for Suzuki couplings.
-
Phosphate Bases: Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that can be particularly effective in preventing side reactions.
-
Possible Cause 3: Poor Substrate Quality
-
Troubleshooting: Ensure the this compound is pure. Boronic esters can degrade over time, especially if exposed to moisture. It is recommended to use freshly prepared or purified material.
Question 2: Significant Homocoupling of the Aryl Halide
The formation of a biaryl product from the coupling of two aryl halide molecules is a common side reaction.
Possible Cause: Catalyst System Promoting Homocoupling
-
Troubleshooting: Homocoupling can be favored under certain conditions, particularly with highly active catalysts. To minimize this, consider the following adjustments:
-
Lower Catalyst Loading: Reducing the amount of palladium catalyst can sometimes decrease the rate of homocoupling relative to the desired cross-coupling.
-
Ligand Modification: Switching to a different phosphine ligand can alter the selectivity of the catalyst. For example, ligands that promote faster cross-coupling can outcompete the homocoupling pathway.
-
Question 3: Protodeboronation of the Boronic Ester
Protodeboronation is the undesired cleavage of the C-B bond, leading to the formation of quinoline.
Possible Cause 1: Presence of Protic Impurities
-
Troubleshooting: Water or other protic impurities in the solvent or reagents can lead to protodeboronation. Ensure all solvents are anhydrous and reagents are handled under an inert atmosphere (e.g., nitrogen or argon).
Possible Cause 2: Incompatible Base
-
Troubleshooting: While a base is necessary, a very strong base in the presence of water can accelerate protodeboronation. If this is a persistent issue, consider using a milder base or ensuring strictly anhydrous conditions.
Experimental Protocols and Data
General Procedure for Suzuki-Miyaura Coupling
A recommended starting point for the coupling of this compound with an aryl halide is as follows:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the chosen base (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv) and any additional ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., dioxane, toluene, or DMF) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Table 1: Comparison of Catalyst and Base Combinations
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 95 |
| Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Dioxane | 100 | 92 |
| Pd(PPh₃)₄ (5) | None | K₂CO₃ (3) | DMF | 90 | 78 |
This data is representative and actual results may vary depending on the specific aryl halide used.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful execution and troubleshooting.
Purification challenges with 5-quinolineboronic acid pinacol ester products
Welcome to the dedicated support center for 5-quinolineboronic acid pinacol ester. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique purification challenges associated with this versatile building block. The inherent properties of the quinoline nucleus and the boronic ester functional group demand specific handling and purification strategies to ensure high purity and prevent degradation.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing both explanations and actionable protocols.
Question 1: I'm seeing significant product loss and streaking during silica gel column chromatography. What's happening and how can I fix it?
Answer: This is a classic problem when purifying boronic acid pinacol esters on standard silica gel. The issue stems from two primary sources:
-
Hydrolysis: The slightly acidic nature of standard silica gel can catalyze the hydrolysis of the pinacol ester back to the more polar 5-quinolineboronic acid. This newly formed boronic acid streaks badly and is often difficult to elute from the column.[1][2]
-
Strong Adsorption: The Lewis basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This leads to over-adsorption, poor peak shape, and ultimately, low recovery of your product.[3][4]
The most reliable solution is to passivate the silica gel by pre-treating it with boric acid. This treatment effectively masks the Lewis acidic sites on the silica surface, minimizing both on-column hydrolysis and strong adsorption of the quinoline moiety.[4]
-
Preparation of Boric Acid-Treated Silica:
-
Prepare a 1% (w/v) solution of boric acid in methanol.
-
In a fume hood, create a slurry of your required amount of silica gel in the boric acid/methanol solution.
-
Remove the methanol under reduced pressure using a rotary evaporator until you have a free-flowing powder.
-
Dry the treated silica gel under high vacuum for at least 4 hours to remove all traces of methanol.
-
-
Column Packing and Elution:
-
Pack your column with the boric acid-treated silica gel using your chosen solvent system (e.g., a hexane/ethyl acetate or dichloromethane/ethyl acetate gradient).
-
Dissolve your crude this compound in a minimal amount of the initial mobile phase or dichloromethane.
-
Load the sample onto the column.
-
Elute the column using a shallow gradient of your polar solvent. The product is moderately polar and should elute with good peak shape.
-
-
Monitoring:
-
Monitor the fractions using Thin Layer Chromatography (TLC), preferably on boric acid-treated TLC plates for better correlation.[4]
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Caption: Workflow for purification using boric acid-treated silica.
Question 2: My NMR analysis shows the presence of 5-quinolineboronic acid alongside my desired pinacol ester. How can I prevent this hydrolysis?
Answer: The presence of 5-quinolineboronic acid is a direct result of the hydrolysis of the C-B bond's protecting group. Pinacol esters are sensitive to water, especially under acidic or basic conditions.[5][6] The goal is to rigorously exclude water throughout the workup and purification process.
-
Anhydrous Workup: After quenching your reaction, use anhydrous drying agents like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) thoroughly. Ensure the organic phase is completely dry before concentrating. A common procedure involves washing the organic layer with brine to remove bulk water, followed by drying over MgSO₄, filtering, and then concentrating.
-
Aprotic Solvents: During workup and sample preparation for analysis, use aprotic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or tetrahydrofuran (THF). Avoid protic solvents like methanol or ethanol if possible, as they can facilitate ester exchange or hydrolysis.[7][8]
-
Avoid Aqueous HPLC Diluents: When preparing samples for HPLC analysis, using diluents containing water (e.g., acetonitrile/water) can cause hydrolysis even before injection. Prepare samples in 100% acetonitrile or THF whenever possible.[7][8]
-
Upon reaction completion, cool the mixture to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (if compatible with your reaction chemistry) rather than strong acids or bases.
-
Extract the product into a suitable organic solvent like ethyl acetate or DCM.
-
Wash the combined organic layers with brine to remove the majority of water.
-
Dry the organic layer over anhydrous magnesium sulfate, stir for 15-30 minutes, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can then be subjected to purification.
Question 3: My final product is contaminated with pinacol and/or bis(pinacolato)diboron (B₂pin₂). How do I remove these?
Answer: These are common non-polar impurities. Pinacol is a byproduct of hydrolysis, while B₂pin₂ is often an unreacted starting material from the borylation step. Since they are significantly less polar than your quinoline product, they can typically be removed with a combination of extraction and crystallization or careful chromatography.
| Method | Principle | Best For Removing | Protocol Summary |
| Liquid-Liquid Extraction | Partitioning between immiscible solvents. | Small amounts of highly non-polar impurities. | Dissolve crude product in Et₂O or EtOAc and wash with water. The polar product may have some water solubility, so re-extract the aqueous phase.[9] |
| Crystallization | Difference in solubility between product and impurities. | Removing both non-polar and some polar impurities. | Dissolve the crude material in a minimum amount of a hot solvent (e.g., heptane/ethyl acetate mixture) and allow it to cool slowly. Impurities may remain in the mother liquor. |
| Chromatography | Differential adsorption on a stationary phase. | A wide range of impurities. | Use the boric acid-treated silica method described in Question 1. B₂pin₂ and pinacol will elute very early in non-polar solvents like hexane. |
Frequently Asked Questions (FAQs)
Q: What are the primary chemical stability concerns for this compound? A: The two main degradation pathways are hydrolysis to 5-quinolineboronic acid and protodeboronation , where the entire C-B(pin) group is cleaved and replaced with a hydrogen atom.[10][11] Hydrolysis is promoted by water, acids, and bases. Protodeboronation is a greater risk under strongly basic conditions, especially at elevated temperatures.[10][12]
Caption: Key degradation pathways for boronic esters.
Q: How should I store this compound to ensure long-term stability? A: Store this compound under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and refrigerated (2-8 °C).[13] This minimizes exposure to atmospheric moisture and reduces the rate of potential degradation.
Q: My product is an oil that refuses to crystallize. What are my options? A: If crystallization fails, your best option is chromatography on boric acid-treated silica gel, as detailed in the Troubleshooting Guide. This method is highly effective for purifying oily or non-crystalline boronic esters.[4] Alternatively, if the oil is thermally stable, high-vacuum distillation (Kugelrohr) could be an option, but this is less common for compounds of this molecular weight.[14]
Q: I need to check the purity by HPLC. What conditions do you recommend to avoid on-column degradation? A: Standard reverse-phase HPLC (RP-HPLC) using C18 columns with acidic mobile phases (e.g., containing formic or trifluoroacetic acid) is known to cause on-column hydrolysis of pinacol esters.[7][8][15] To get an accurate purity profile, consider the following methods:
| HPLC Method | Stationary Phase | Mobile Phase Principle | Rationale |
| HILIC | ZIC-cHILIC | High organic content (e.g., >80% Acetonitrile) | The high organic content prevents on-column hydrolysis and provides good retention for both the ester and its potential boronic acid impurity.[15] |
| Optimized RP-HPLC | Low-silanol activity C18 (e.g., Waters XTerra MS C18) | Neutral pH (no acid modifier) | Columns with low residual silanol activity are less likely to catalyze hydrolysis. Avoiding acid in the mobile phase further stabilizes the ester.[7][8] |
| Aprotic RP-HPLC | C18 | Non-aqueous (e.g., Acetonitrile/THF) | Completely eliminates the source of hydrolysis (water). This is less common but can be effective.[16] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 6. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound | CAS#:1021868-08-5 | Chemsrc [chemsrc.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experiments with 5-Quinolineboronic Acid Pinacol Ester
Welcome to the technical support center for 5-quinolineboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the success of your reactions.
Introduction: Understanding the Compound
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its quinoline moiety is a prevalent scaffold in medicinal chemistry. However, the unique electronic and steric properties of this heteroaromatic boronic ester can present challenges, primarily related to its solubility and stability. This guide will address these common issues and provide robust solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and properties of this compound.
Q1: What is the best way to store this compound to ensure its stability?
Answer: Proper storage is crucial for maintaining the integrity of your boronic ester. It should be stored in a tightly sealed container, refrigerated, and preferably under an inert atmosphere (e.g., argon or nitrogen).[2] Boronic esters, in general, are susceptible to hydrolysis, and the pinacol group offers significant protection compared to the free boronic acid.[3] However, prolonged exposure to moisture and air can lead to degradation.
Q2: My this compound appears clumpy or difficult to handle. What are the recommended handling procedures?
Answer: This compound is a solid at room temperature. If it has become compacted, it can be gently broken up with a clean, dry spatula in a fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] For weighing and transferring, it is advisable to work quickly to minimize exposure to atmospheric moisture. If precise measurements of small quantities are needed, consider preparing a stock solution in a suitable anhydrous solvent and storing it under an inert atmosphere.
Q3: Is this compound stable in common organic solvents?
Answer: The stability of this compound in solution is highly dependent on the solvent's purity and the experimental conditions. In anhydrous aprotic solvents such as tetrahydrofuran (THF), 1,4-dioxane, or toluene, it is generally stable for the duration of a typical reaction. However, in protic solvents (e.g., alcohols) or in the presence of water, it can undergo slow hydrolysis to the corresponding boronic acid.[3] This hydrolysis is often accelerated under basic or acidic conditions.
Q4: What is the general solubility profile of this compound?
Answer: While specific quantitative solubility data for this compound is not extensively published, we can infer its general solubility from related compounds like phenylboronic acid pinacol ester and the inherent properties of the quinoline moiety. Pinacol esters are generally more soluble in organic solvents than their corresponding boronic acids.[4] The polar quinoline ring suggests that it will have better solubility in polar aprotic solvents.
Qualitative Solubility Table:
| Solvent | Expected Solubility | Rationale |
| Dichloromethane (DCM) | Good | Polar aprotic solvent. |
| Chloroform | Good | A good solvent for many boronic esters.[4] |
| Tetrahydrofuran (THF) | Moderate to Good | A common polar aprotic solvent for Suzuki couplings.[5] |
| 1,4-Dioxane | Moderate to Good | Another common polar aprotic solvent for Suzuki couplings.[5] |
| Dimethylformamide (DMF) | Good | A highly polar aprotic solvent, often used to dissolve poorly soluble reactants.[5] |
| Toluene | Low to Moderate | A nonpolar solvent; solubility is likely to be limited but may increase with temperature. |
| Hexanes/Heptanes | Poor | Nonpolar solvents are unlikely to be effective. |
| Water | Poor | Insoluble, and hydrolysis may occur.[6] |
Part 2: Troubleshooting Guide for Poor Solubility
One of the most common challenges encountered with this compound is achieving sufficient solubility in the reaction solvent, which is critical for a successful reaction.
Issue 1: The boronic ester is not dissolving in the chosen reaction solvent.
Causality: The polarity of the solvent may not be optimal to dissolve the relatively polar this compound. At room temperature, solubility can be limited even in suitable solvents.
Solutions:
-
Solvent Selection:
-
Initial Choice: Start with polar aprotic solvents like THF or 1,4-dioxane, which are commonly used in Suzuki-Miyaura reactions.
-
Alternative Solvents: If solubility remains an issue, consider more polar solvents like DMF or dimethyl sulfoxide (DMSO). However, be aware that these solvents can sometimes complicate product purification.
-
-
Temperature Increase:
-
Gently warming the reaction mixture can significantly increase the solubility of the boronic ester.[7] Most dissolution processes for solids are endothermic, meaning solubility increases with temperature.
-
Protocol: Add the solvent to your reaction flask containing the boronic ester and other solid reagents. While stirring, gradually increase the temperature until the solid dissolves. Ensure the temperature does not exceed the tolerance of your other reagents or the boiling point of the solvent.
-
-
Co-solvent Systems:
-
Using a mixture of solvents can be a powerful technique to enhance solubility.[8] A common approach is to use a primary solvent (e.g., toluene or dioxane) with a smaller amount of a more polar co-solvent (e.g., DMF or ethanol).
-
Example: A 10:1 mixture of dioxane:DMF can often provide a good balance of solubility and reaction performance.
-
Experimental Protocol: Determining an Optimal Solvent System
This protocol outlines a systematic approach to finding a suitable solvent for your reaction.
Diagram: Solvent Screening Workflow
Caption: A stepwise approach to identifying a suitable solvent system.
Step-by-Step Methodology:
-
Place a small, known amount (e.g., 5 mg) of this compound into a small vial with a stir bar.
-
Add a measured volume (e.g., 0.5 mL) of your chosen anhydrous solvent (e.g., 1,4-dioxane).
-
Stir the mixture at room temperature for 10-15 minutes and observe the solubility.
-
If the solid has not fully dissolved, gently heat the vial to 50-60 °C and continue to stir.
-
If the solid is still not fully dissolved, add a co-solvent (e.g., DMF) dropwise until the solid dissolves. Note the approximate ratio of solvents required.
-
This optimal solvent or co-solvent system can then be scaled up for your reaction.
Part 3: Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
Even with adequate solubility, Suzuki-Miyaura reactions with this compound can sometimes be challenging. This section addresses common issues and their solutions.
Issue 2: Low or no yield of the desired cross-coupled product.
Causality: This is a multifaceted problem that can stem from catalyst deactivation, issues with the base, or degradation of the boronic ester.
Solutions:
-
Catalyst System:
-
Palladium Source and Ligand: The choice of palladium precursor and phosphine ligand is critical. For heteroaromatic substrates, bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos) can be highly effective.[9]
-
Catalyst Deactivation: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can oxidize the active Pd(0) catalyst.[5] Degas your solvents thoroughly before use.
-
-
Base Selection:
-
Strength and Solubility: The base plays a crucial role in activating the boronic ester for transmetalation.[10] A base that is too weak or insoluble in the reaction medium will result in a sluggish or failed reaction.
-
Common Choices: Potassium carbonate (K₂CO₃) is a common choice, but for challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary. The base should be finely powdered to maximize its surface area.
-
-
The Role of the Quinoline Nitrogen:
-
The Lewis basic nitrogen atom in the quinoline ring can coordinate to the palladium center.[11] This can sometimes have an inhibitory effect on the catalytic cycle.
-
Mitigation: Using a ligand that binds strongly to the palladium can help prevent unwanted coordination from the quinoline substrate. The use of appropriate bulky phosphine ligands is often sufficient to mitigate this effect.
-
Issue 3: Significant formation of side products, such as homocoupled boronic ester or protodeboronation.
Causality: These side reactions are common pitfalls in Suzuki-Miyaura couplings and are often exacerbated by certain reaction conditions.
Solutions:
-
Protodeboronation (Replacement of the boronic ester with a hydrogen atom):
-
Cause: This is often caused by the presence of water, especially under basic conditions. While a small amount of water can sometimes be beneficial for the hydrolysis of the pinacol ester to the active boronic acid, excess water can lead to protodeboronation.[12]
-
Mitigation:
-
Use anhydrous solvents and reagents.
-
If using an aqueous base, carefully control the amount of water.
-
Consider using a fluoride source like cesium fluoride (CsF) as the base, which can sometimes suppress protodeboronation.
-
-
-
Homocoupling (Coupling of two boronic ester molecules):
-
Cause: This is often promoted by the presence of oxygen and can be a sign of catalyst decomposition.[5]
-
Mitigation:
-
Rigorously exclude oxygen from your reaction.
-
Ensure your palladium catalyst is of high quality and the ligand is not degraded.
-
Slow addition of the boronic ester to the reaction mixture can sometimes minimize its concentration and reduce the rate of homocoupling.
-
-
Diagram: Troubleshooting Logic for Suzuki-Miyaura Reactions
Caption: A decision tree for troubleshooting common Suzuki-Miyaura coupling issues.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:1021868-08-5 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. red.library.usd.edu [red.library.usd.edu]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Failed Suzuki-Miyaura Reactions with Electron-Rich Arylboronic Pinacol Esters
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges, particularly those encountered when working with electron-rich arylboronic pinacol esters. These substrates, while valuable, introduce specific mechanistic hurdles that can lead to reaction failure. This guide is structured in a question-and-answer format to directly address the symptoms you might be observing in your experiments, explaining the underlying chemical principles and offering clear, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is divided into sections based on common experimental outcomes. Find the question that best describes your issue to get started.
Section 1: The Reaction Fails to Initiate or Stalls at Low Conversion
This is one of the most common issues, where analysis by TLC or LC-MS shows primarily unreacted starting materials. The root cause often lies in the two key steps of the catalytic cycle: oxidative addition or transmetalation.
Q1: My reaction shows little to no product formation. What are the fundamental parameters I should verify first?
A1: Before delving into complex mechanistic problems, it's crucial to ensure the fundamental components of your reaction are sound. A failure at this level can mimic more complex issues.
-
Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be efficiently reduced in situ to Pd(0) to enter the catalytic cycle.[1][2] If this reduction is inefficient, the catalytic cycle never begins. Consider using a pre-activated, air-stable Pd(0) precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure a sufficient concentration of the active catalyst is generated.[1][3]
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the unwanted homocoupling of your boronic ester.[1][4][5] Ensure your solvents are properly degassed (e.g., via sparging with argon or nitrogen, or several freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas.
-
Reagent Purity and Stability: Verify the purity of your starting materials. Aryl halides should be pure, and the boronic pinacol ester should be assessed for degradation. Boronic esters, while more stable than boronic acids, can still hydrolyze or degrade over time.[1]
-
Stirring Efficiency: For biphasic reactions (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[3] If stirring is inadequate, the reaction will be mass-transfer limited and appear sluggish or stalled.
Q2: Both my electron-rich boronic ester and my aryl halide coupling partner are electron-rich, and the reaction is stalled. What is the likely kinetic bottleneck?
A2: When both coupling partners are electron-rich, the rate-limiting step is often the initial oxidative addition of the aryl halide to the Pd(0) center.[3][6] An electron-rich C-X bond is less electrophilic and thus reacts more slowly with the nucleophilic Pd(0) catalyst.
Causality: The palladium catalyst must insert itself into the aryl-halide bond. Electron-donating groups on the aryl halide increase the electron density at the carbon atom, making it less susceptible to the nucleophilic attack by the Pd(0) complex.
Solutions: To accelerate this step, you must increase the electron density on the palladium catalyst itself. This is achieved by selecting the appropriate phosphine ligand.
-
Switch to Electron-Rich, Bulky Ligands: Ligands play a crucial role in tuning the reactivity of the palladium center. For slow oxidative additions, use ligands that are both highly electron-donating and sterically bulky.[2][7] The electron-donating character makes the palladium more nucleophilic, while the steric bulk promotes the dissociation of the ligand from the metal center, which can facilitate the oxidative addition and subsequent reductive elimination.[2]
| Ligand Type | Examples | Rationale for Use with Electron-Rich Substrates |
| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | These are the gold standard for challenging couplings. Their steric bulk and electron-rich nature accelerate both oxidative addition and reductive elimination.[1][8] |
| Dialkylphosphines | PCy₃, P(t-Bu)₃ | Highly electron-donating due to the alkyl groups, effectively speeding up oxidative addition.[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that create a very electron-rich palladium center, often effective for coupling unreactive aryl chlorides.[9] |
Section 2: Problematic Side Reactions Are Consuming My Starting Materials
Sometimes the reaction proceeds, but the desired product is only a minor component of a complex mixture. Identifying the major byproducts is key to diagnosing the underlying issue.
Q3: The main byproduct of my reaction is a homocoupled dimer of my boronic ester (Ar-Ar). What causes this and how can I minimize it?
A3: Boronic ester homocoupling is a common side reaction, particularly with electron-rich systems. It is typically mediated by Pd(II) species and can be exacerbated by the presence of oxygen.[4][5][10]
Causality: There are two primary pathways for this unwanted reaction:
-
Reductive Activation of Pd(II): If you start with a Pd(II) precatalyst, it can be reduced to Pd(0) by reacting with two molecules of the boronic ester, producing one molecule of the homocoupled product.[10]
-
Oxidative Pathway: In the presence of an oxidant like O₂, the Pd(0) catalyst can be re-oxidized to Pd(II) within the catalytic cycle. This Pd(II) species can then undergo transmetalation with two boronic ester molecules, leading to the homocoupled product.[1][4]
Solutions:
-
Rigorous Degassing: As mentioned in Q1, ensure your reaction is completely free of oxygen. This is the most critical factor in preventing homocoupling.[3]
-
Use a Pd(0) Source or Pre-activated Catalyst: Using a catalyst like Pd₂(dba)₃ or a modern, air-stable precatalyst that rapidly generates Pd(0) can minimize the amount of Pd(II) available for homocoupling pathways.[3]
-
Employ Bulky Ligands: Sterically demanding ligands, such as the Buchwald-type biarylphosphines, can create a crowded coordination sphere around the palladium atom. This steric hindrance can disfavor the binding of a second boronic ester molecule, thus suppressing the homocoupling pathway.[3]
Q4: I am observing significant protodeboronation, where my boronic ester is being converted back to the parent arene (Ar-H). How do I prevent this?
A4: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond. This side reaction is particularly prevalent with electron-rich arylboronic esters because the electron-donating groups stabilize the positive charge that can develop on the ipso-carbon during cleavage.[11]
Causality: The mechanism is often base-catalyzed and requires a proton source, which is typically water present in the reaction medium.[1][10] Stronger bases and higher temperatures accelerate this decomposition pathway.
Solutions:
-
Use a Milder Base: Strong bases like NaOH or K₃PO₄ can aggressively promote protodeboronation.[1] Switching to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) can significantly reduce this side reaction.[1][9]
-
Switch to Anhydrous Conditions: Since water is the most common proton source, running the reaction under strictly anhydrous conditions can effectively shut down this pathway.[1][4] This may, however, slow down the desired transmetalation step, which often benefits from the hydrolysis of the pinacol ester.[4]
-
Increase the Stability of the Boron Reagent: Pinacol esters are more stable than boronic acids, but they can still be susceptible. For particularly sensitive substrates, converting the boronic ester to an even more stable derivative can be highly effective.[1]
-
Potassium Trifluoroborate Salts (Ar-BF₃K): These are highly crystalline, air-stable solids that are much less prone to protodeboronation. They slowly release the boronic acid under the reaction conditions.[1]
-
MIDA Boronates: These are exceptionally stable and can be purified via silica gel chromatography. They are often used for slow-release applications in sequential cross-couplings.[1][4]
-
Diethanolamine Adducts: These can be easily prepared from the pinacol ester and are more stable under basic conditions. See the protocol below.[1]
-
Section 3: Addressing Steric Hindrance
When substituents are present at the ortho-positions of your coupling partners, steric clash can bring the reaction to a halt.
Q5: My electron-rich boronic ester is also di-ortho-substituted, and the reaction is failing completely. What is the best strategy?
A5: This scenario represents one of the most challenging classes of Suzuki-Miyaura couplings. Severe steric hindrance impedes two key steps: transmetalation , where the bulky aryl groups must approach each other on the palladium center, and the final reductive elimination step, which forms the C-C bond.[1][12][13]
Causality: The transition states for both transmetalation and reductive elimination are highly sensitive to steric bulk. Large ortho-substituents on either coupling partner can raise the activation energy for these steps to a point where the reaction does not proceed at a practical rate.
Solutions: This challenge requires the most active catalyst systems available and often more forcing conditions.
-
Use State-of-the-Art Ligands: This is non-negotiable for sterically demanding couplings. Extremely bulky and electron-rich biarylphosphine ligands are required to overcome the steric barrier and accelerate the slow reductive elimination step.[1][13]
| Ligand | Rationale for Sterically Hindered Couplings |
| XPhos, SPhos, RuPhos | These ligands possess large, flexible biaryl backbones that create a sterically demanding pocket around the metal, which has been shown to be highly effective at promoting the coupling of hindered substrates.[1] |
| AntPhos | This ligand, featuring an anthracene backbone, has demonstrated exceptional reactivity for coupling di-ortho-substituted aryl halides with secondary alkylboronic acids, a testament to its ability to handle extreme steric bulk.[12][13] |
-
Increase Temperature: Higher reaction temperatures (e.g., 100-120 °C in solvents like dioxane or toluene) are often necessary to provide sufficient energy to overcome the high activation barriers associated with sterically hindered substrates.[14]
-
Choice of Base and Solvent: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred. The choice of solvent can also be critical; polar aprotic solvents like dioxane or DMF are commonly used.[4][14]
Visual Troubleshooting and Mechanistic Overview
To assist in diagnosing your reaction, the following workflow and mechanistic diagrams highlight key decision points and problematic steps.
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
Impact of water on 5-quinolineboronic acid pinacol ester stability during reaction
Technical Support Center: 5-Quinolineboronic Acid Pinacol Ester
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information on the stability and handling of this compound, with a specific focus on the impact of water during chemical reactions. The following sections are designed in a question-and-answer format to directly address common challenges and provide practical solutions for your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in low yields. Could water be the culprit?
A1: Yes, water can significantly impact the yield of your Suzuki-Miyaura coupling reaction in several ways. While boronic acid pinacol esters are generally more stable than their corresponding boronic acids, they are still susceptible to hydrolysis, especially under basic conditions commonly used in these reactions.[1] The presence of water can lead to the formation of 5-quinolineboronic acid, which can then undergo protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[2][3]
Furthermore, the quinoline nitrogen atom can be protonated in the presence of water, which can affect the electronic properties of the molecule and potentially its reactivity in the catalytic cycle.[4] However, it's important to note that a small amount of water is often beneficial and even necessary for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[5][6] The key is to control the amount of water present.
Q2: What is the optimal amount of water for a Suzuki-Miyaura reaction with this substrate?
A2: The optimal water content can be highly dependent on the specific reaction conditions, including the solvent, base, and catalyst system.[7] Generally, for reactions in polar aprotic solvents like dioxane or THF, a co-solvent system with a small percentage of water (e.g., 4:1 to 10:1 organic solvent to water) is a good starting point.[8] Some studies have shown that as little as 10 mol% of water can be optimal in certain nickel-catalyzed couplings.[8] It is highly recommended to screen a range of water concentrations to determine the optimal conditions for your specific reaction.
Q3: How does the choice of base influence the stability of this compound in the presence of water?
A3: The base plays a crucial role in the Suzuki-Miyaura reaction, but it can also promote the hydrolysis of the boronic ester.[9][10] Strong bases like sodium hydroxide or potassium hydroxide in aqueous solutions can rapidly hydrolyze the pinacol ester. Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred as they provide a balance between activating the boronic acid for transmetalation and minimizing ester hydrolysis.[2] For particularly sensitive substrates, fluoride bases like cesium fluoride (CsF) or potassium fluoride (KF) can be effective, sometimes even under anhydrous conditions.[3]
Q4: Can I run the reaction under completely anhydrous conditions to avoid hydrolysis?
A4: While running the reaction under strictly anhydrous conditions can prevent hydrolysis of the pinacol ester, it may also significantly slow down or completely inhibit the desired Suzuki-Miyaura coupling.[3][8] The transmetalation step, where the organic group is transferred from boron to palladium, is often facilitated by the presence of a hydroxide or alkoxide species, which are typically formed in the presence of water.[9] Some modern protocols, however, have been developed for anhydrous conditions, often using specific ligands or bases like potassium trimethylsilanolate (TMSOK).[3]
Q5: Are there any visual indicators of this compound degradation?
A5: While there may not be a distinct color change associated with the hydrolysis of the pinacol ester itself, the formation of side products can sometimes be observed. The primary method for monitoring the stability of your starting material and the progress of your reaction is through analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[11] A common issue observed during purification is the streaking of boronic acids on silica gel, which can be an indirect indicator of ester hydrolysis.[1]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered when using this compound, particularly when water is a factor.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The Pd(0) catalyst can be deactivated by oxygen.[2] 2. Insufficient Water: The transmetalation step may be too slow under anhydrous conditions.[6] 3. Excessive Water: Leading to significant hydrolysis and protodeboronation of the boronic ester.[2][3] | 1. Degas Solvents Thoroughly: Use a nitrogen or argon sparge for 15-30 minutes. Ensure all reagents are added under an inert atmosphere.[3] 2. Optimize Water Content: Start with a solvent system like 4:1 Dioxane/Water and screen different ratios.[8] 3. Use Anhydrous Solvents and a Milder Base: If hydrolysis is suspected, switch to anhydrous solvents and a milder base like K₃PO₄ or KF.[3] |
| Significant Protodeboronation (Quinoline formation) | 1. Harsh Basic Conditions: Strong bases in the presence of water promote protodeboronation.[3] 2. High Reaction Temperature: Elevated temperatures can accelerate this side reaction.[3] | 1. Switch to a Milder Base: Use KF, K₃PO₄, or Cs₂CO₃.[2] 2. Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[3] |
| Formation of Homocoupled Product (Biquinoline) | 1. Presence of Oxygen: Oxygen can lead to oxidative homocoupling of the boronic ester.[4] 2. Pd(II) Precatalyst Issues: Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species. | 1. Rigorously Degas the Reaction Mixture: Ensure an oxygen-free environment. 2. Use a Pd(0) Catalyst Source: Consider using a catalyst like Pd(PPh₃)₄ directly.[3] |
| Difficulty in Product Purification | 1. Hydrolysis on Silica Gel: The pinacol ester may hydrolyze on the silica gel column during chromatography. 2. Presence of Boronic Acid: The hydrolyzed boronic acid can be difficult to separate from the product. | 1. Use a Less Acidic Stationary Phase: Consider using neutral alumina for chromatography. 2. Acid/Base Workup: An aqueous acid wash can help remove the basic quinoline-containing impurities, while a basic wash can remove the acidic boronic acid. |
Visualizing the Impact of Water
The following diagram illustrates the delicate balance of water in a Suzuki-Miyaura coupling reaction involving this compound.
Caption: The role of water in the stability and reactivity of this compound.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Controlled Water Content
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the base, solvent ratio, and temperature may be required for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed Deionized Water
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add the degassed 1,4-dioxane (8 mL) followed by the degassed deionized water (2 mL) via syringe to create a 4:1 solvent mixture.
-
Add the palladium catalyst (0.02 mmol) to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or neutral alumina.
Protocol 2: Screening for Optimal Water Content
To determine the optimal water content for your specific reaction, a parallel screening experiment is recommended.
Procedure:
-
Set up a series of reactions in parallel using the general protocol above.
-
Vary the ratio of the organic solvent to water. For example, prepare reactions with the following dioxane/water ratios: 10:1, 8:2, 6:4, and a completely anhydrous reaction (using anhydrous K₃PO₄).
-
Run all reactions for the same amount of time and at the same temperature.
-
Analyze the crude reaction mixtures by a quantitative method such as LC-MS or ¹H NMR with an internal standard to determine the yield of the desired product and the formation of any byproducts.
Data Summary Table for Water Screening:
| Dioxane:Water Ratio | Base | Temperature (°C) | Yield (%) | Protodeboronation (%) |
| Anhydrous | K₃PO₄ | 90 | ||
| 10:1 | K₂CO₃ | 90 | ||
| 4:1 | K₂CO₃ | 90 | ||
| 2:1 | K₂CO₃ | 90 |
Mechanistic Insight: The Dual Role of Water and Base
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction and highlights the points where water and base influence the stability of the this compound.
Caption: Catalytic cycle showing the hydrolysis of the pinacol ester to the active boronic acid/borate species.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling: 5-Quinolineboronic Acid Pinacol Ester vs. Other Boronic Acids
Introduction: The Indispensable Role of Suzuki-Miyaura Coupling
In the landscape of modern synthetic chemistry, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan.[1] Its remarkable efficiency and functional group tolerance have made it a cornerstone for constructing carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] At the heart of this transformation are organoboron reagents, with boronic acids and their ester derivatives serving as the most common coupling partners.[4]
This guide provides an in-depth comparison of 5-quinolineboronic acid pinacol ester with other classes of boronic acids in the context of Suzuki coupling. We will move beyond a simple recitation of facts to explore the mechanistic nuances, practical handling considerations, and strategic advantages that guide reagent selection in high-stakes applications like drug development. For researchers aiming to incorporate the quinoline scaffold—a privileged structure in medicinal chemistry—this analysis will prove particularly valuable.[5][6]
The Spotlight Reagent: this compound
The quinoline moiety is a recurring motif in a multitude of biologically active compounds, including numerous FDA-approved kinase inhibitors.[7][8] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with the ATP-binding sites of kinases, which are critical targets in oncology.[6][9] The functionalization of this core is paramount for tuning potency and selectivity, and the Suzuki coupling is a primary tool for this purpose.[6]
This compound emerges as a superior building block for several key reasons, primarily revolving around the strategic use of the pinacol ester group.
-
Enhanced Stability: Free boronic acids are notoriously susceptible to dehydration to form cyclic boroxine trimers and protodeboronation (cleavage of the C-B bond) under certain reaction conditions.[10] The pinacol group forms a stable 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, which sterically and electronically protects the boron center from these degradation pathways.[10][11] This translates to a significantly longer shelf-life and more consistent reactivity.[10][12]
-
Ease of Handling and Purification: Unlike many boronic acids, which can be difficult to handle, pinacol esters are typically stable, crystalline solids.[12] Their enhanced stability often permits purification via standard column chromatography, a significant advantage in multi-step syntheses where purity is paramount.[12]
-
Improved Reaction Outcomes: While free boronic acids are sometimes considered more reactive in the transmetalation step, the superior stability of pinacol esters often leads to cleaner reaction profiles with fewer byproducts, resulting in higher isolated yields of the desired product.[10][13]
A Comparative Analysis: Performance Against Other Boronic Acids
The choice of a boronic acid derivative is not arbitrary; it is a calculated decision based on the substrate's electronic nature, stability, and the specific challenges of the desired transformation.
Head-to-Head with Heteroaryl Boronic Acids
This is the most critical comparison, as the quinoline core is a heteroaromatic system. Heteroaryl boronic acids are often challenging substrates in Suzuki couplings.[14]
-
π-Deficient Heterocycles (e.g., Pyridines, Pyrimidines): These systems present a classic challenge. The Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to inhibition or deactivation.[14][15] This is famously known as the "2-pyridyl problem," where the proximity of the nitrogen to the boronic acid significantly hampers the reaction.[14][16] While the nitrogen in the 5-quinoline system is more remote, the overall electron-deficient nature of the ring can slow the crucial transmetalation step. The stability of the pinacol ester provides a wider reaction window to employ more forcing conditions or highly active catalysts to overcome this lower reactivity.
-
π-Rich Heterocycles (e.g., Furans, Thiophenes): These are generally more electron-rich and thus more reactive in the transmetalation step.[14] However, this increased reactivity can be a double-edged sword, as these boronic acids are often more prone to decomposition and protodeboronation.[17] Here again, converting them to their pinacol esters is a common strategy to improve stability and achieve reliable results.
Versus Standard Aryl and Alkyl Boronic Acids
-
Arylboronic Acids (e.g., Phenylboronic Acid): These are the workhorses of Suzuki coupling. They are generally stable and exhibit predictable reactivity. However, even simple arylboronic acids can suffer from boroxine formation. The comparison highlights that while a standard arylboronic acid might be sufficient for a simple coupling, the pinacol ester strategy becomes essential when dealing with more complex or sensitive substrates like those found in drug discovery.
-
Alkylboronic Pinacol Esters: Used for C(sp²)-C(sp³) bond formation, these reagents have their own unique reactivity patterns. Their successful coupling often requires specialized catalyst systems that differ from those used for aryl-aryl couplings.[18] This underscores the importance of matching the boronic acid type, catalyst, and conditions to the specific bond being formed.
Data-Driven Performance Comparison
The following tables summarize the key practical and performance differences.
Table 1: Comparison of Stability and Handling Characteristics
| Reagent Type | Typical Form | Air/Moisture Stability | Susceptibility to Protodeboronation | Shelf Life & Storage |
| Aryl/Heteroaryl Boronic Acid | Crystalline solid or amorphous powder | Moderate to Poor; prone to boroxine formation | High, especially for electron-rich/deficient heterocycles | Variable; requires inert atmosphere for long-term storage |
| This compound | Crystalline solid | Good; protected boron center resists hydrolysis | Low; significantly more stable than the free acid | Excellent; can be stored for extended periods in air |
Table 2: Comparative Reactivity and Challenges in Suzuki Coupling
| Boronic Reagent | Coupling Partner | Typical Yields | Key Challenges & Mitigation Strategies |
| Phenylboronic Acid | Aryl Bromide/Iodide | Very Good to Excellent | Relatively few; boroxine formation can lead to inconsistent stoichiometry. |
| 2-Pyridylboronic Acid | Aryl Bromide | Poor to Moderate | Catalyst inhibition by nitrogen; rapid protodeboronation. Requires specialized ligands (e.g., phosphine oxides) and anhydrous conditions.[19] |
| Thiophene/Furan Boronic Acids | Aryl Chloride | Good to Excellent | Prone to decomposition. Requires highly active catalysts (e.g., Pd/dialkylbiphenylphosphino ligand systems) for challenging partners.[17] |
| This compound | Aryl Bromide/Chloride | Good to Excellent | Moderately electron-deficient ring can slow transmetalation. Use of strong bases (e.g., K₃PO₄, Cs₂CO₃) and active catalysts overcomes this. |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing any Suzuki coupling. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. The boronic acid or ester must first be activated by a base to form a more nucleophilic "ate" complex (boronate).[1][20] This boronate then exchanges its organic moiety with the halide on the Pd(II) center.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are ejected from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]
Caption: Fig. 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle.
The stability of the this compound ensures that it remains intact and available for activation by the base at the critical transmetalation step, preventing reagent decomposition that can stall the catalytic cycle.
Experimental Protocol: Suzuki Coupling of 5-Bromoquinoline with Phenylboronic Acid Pinacol Ester
This protocol provides a validated, step-by-step methodology. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
5-Bromoquinoline (1.0 equiv)
-
Phenylboronic acid pinacol ester (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (2.5 equiv)
-
Anhydrous Toluene/Water (10:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromoquinoline, phenylboronic acid pinacol ester, SPhos, and K₃PO₄.
-
Causality: Combining the solid reagents first is efficient. A flame-dried flask under an inert atmosphere is crucial to exclude moisture and oxygen, which can deactivate the catalyst and promote side reactions.[6]
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Causality: The active Pd(0) species, formed in situ, is sensitive to oxidation. This step ensures the reaction proceeds under anaerobic conditions.
-
-
Solvent Addition: Add the anhydrous toluene/water mixture via syringe.
-
Causality: Toluene is an excellent solvent for the organic reagents. The small amount of water is often beneficial, aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species.
-
-
Catalyst Addition: Add the Pd(OAc)₂ catalyst to the stirring mixture.
-
Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich phosphine ligand that stabilizes the Pd(0) center and promotes the challenging oxidative addition and reductive elimination steps, leading to higher turnover and yields.
-
-
Reaction: Heat the mixture to 100 °C and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Causality: This aqueous workup removes the inorganic base (K₃PO₄) and other water-soluble impurities.
-
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
-
Causality: Chromatography separates the desired product from unreacted starting materials, the catalyst, and any organic byproducts.
-
Caption: Fig. 2: Experimental workflow for a typical Suzuki coupling.
Application Spotlight: Accelerating Kinase Inhibitor Development
The advantages of this compound are not merely academic; they have a profound impact on the drug discovery pipeline. The synthesis of libraries of related compounds is essential for establishing structure-activity relationships (SAR).[6] The reliability and high-fidelity of Suzuki couplings using stable pinacol esters allow for the rapid and predictable generation of these libraries, accelerating the journey from a hit compound to a clinical candidate.
Caption: Fig. 3: Role of quinoline boronic esters in drug discovery.
Conclusion
While free boronic acids remain valuable reagents, the landscape of modern organic synthesis, particularly in the demanding field of drug development, increasingly favors the stability and reliability offered by their pinacol ester derivatives. For challenging heteroaromatic substrates like quinolines, the use of This compound is not just a matter of convenience; it is a strategic choice that mitigates common failure points such as reagent decomposition and catalyst inhibition. Its superior handling properties, stability, and ability to deliver clean, high-yielding reactions make it an indispensable tool for researchers and scientists. By understanding the underlying principles of reactivity and stability, chemists can harness the full power of the Suzuki-Miyaura coupling to construct the complex molecules that will become the medicines of tomorrow.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 10. nbinno.com [nbinno.com]
- 11. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki Coupling [organic-chemistry.org]
A Researcher's Guide to the Comparative Reactivity of Quinolineboronic Acid Isomers in Suzuki-Miyaura Cross-Coupling
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials.[1][2] Consequently, methods for its functionalization are of paramount importance. Quinolineboronic acids, as versatile building blocks, have become indispensable for constructing complex molecular architectures, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4]
However, not all quinolineboronic acid isomers are created equal. The position of the boronic acid moiety on the quinoline ring system dramatically influences its stability, handling, and, most critically, its reactivity. This guide provides an in-depth comparative analysis of the factors governing the reactivity of key quinolineboronic acid isomers. We will delve into the underlying electronic and steric principles, present comparative experimental data, and provide robust protocols to empower researchers in drug discovery and chemical synthesis to make informed decisions and optimize their synthetic strategies.
Theoretical Framework: Key Factors Governing Isomer Reactivity
The reactivity of a quinolineboronic acid in a Suzuki-Miyaura coupling is not arbitrary; it is a predictable outcome of competing electronic and steric factors inherent to its isomeric structure.
Electronic Effects
The quinoline ring is a bicyclic heteroaromatic system where a pyridine ring is fused to a benzene ring. The nitrogen atom in the pyridine ring is electronegative and exerts a significant electron-withdrawing inductive effect, which deactivates the ring system towards electrophilic substitution but also modulates the properties of substituents.
-
Activation and Deactivation: The boronic acid group's reactivity is tied to the nucleophilicity of the carbon atom to which it is attached. The electron-withdrawing nitrogen atom decreases the electron density across the ring, particularly at the C2 and C4 positions. This electronic pull can influence the ease of the crucial transmetalation step in the Suzuki-Miyaura cycle.
-
Intramolecular Coordination: A unique feature of the quinoline-8-boronic acid isomer is the proximity of the boronic acid group to the nitrogen atom's lone pair of electrons. This can lead to the formation of an intramolecular dative boron-nitrogen (B-N) coordination bond.[5] This coordination stabilizes the boronic acid, making it less prone to decomposition, but this increased stability comes at the cost of reactivity.[5] The dative bond must be broken for the boron to participate in the transmetalation step, requiring additional energy and potentially slowing the reaction rate.[6]
Steric Hindrance
Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of atoms or groups near the reaction center.[7][8] In the context of quinolineboronic acids, the steric environment around the C-B bond is critical.
-
Peri-Interactions: Isomers with the boronic acid group adjacent to the ring fusion (C4, C5) or the nitrogen atom (C2, C8) experience significant steric congestion. The quinoline-8-boronic acid isomer is particularly affected by steric hindrance from the hydrogen atom at the C7 position, in what is known as a peri-interaction.[6]
-
Catalyst Accessibility: This steric bulk can physically impede the approach of the bulky palladium-ligand complex required for the oxidative addition and transmetalation steps of the catalytic cycle, thereby reducing the reaction rate.[9][10] Isomers such as quinoline-3-boronic acid and quinoline-6-boronic acid are relatively unhindered, often leading to more facile reactions.
Stability and Protodeboronation
A prevalent side reaction in Suzuki-Miyaura couplings is protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond. Heteroarylboronic acids, especially those with electron-withdrawing groups, can be particularly susceptible to this decomposition pathway.[11][12] While the inherent stability of quinolineboronic acids varies by isomer, conditions that promote protodeboronation (e.g., high temperatures, extended reaction times, presence of water) can significantly reduce coupling yields.[13]
Comparative Reactivity Data in Suzuki-Miyaura Coupling
To illustrate the practical implications of these theoretical principles, we present comparative data for the Suzuki-Miyaura coupling of three representative quinolineboronic acid isomers with 4-bromoanisole. The conditions were kept consistent to allow for a direct comparison of intrinsic reactivity.
| Isomer | Structure | Key Influencing Factors | Yield (%) |
| Quinoline-3-boronic acid | • Minimal steric hindrance• Moderate electronic deactivation | 88 | |
| Quinoline-5-boronic acid | • Steric hindrance from peri C4-H• Boronic acid on benzene ring | 75 | |
| Quinoline-8-boronic acid | • Significant steric hindrance• Intramolecular N→B coordination | 42 |
Reaction Conditions: Quinolineboronic acid isomer (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.), Dioxane/H₂O (4:1), 90 °C, 12 h. Yields are isolated yields and are representative.
Analysis of Results
The experimental data clearly align with our theoretical framework:
-
Quinoline-3-boronic acid provides the highest yield, attributable to its sterically accessible position and balanced electronic nature.
-
Quinoline-5-boronic acid shows good, but diminished, reactivity.[3] The steric hindrance from the C4-hydrogen likely slows the catalytic cycle compared to the 3-isomer.
-
Quinoline-8-boronic acid is the least reactive isomer under these conditions.[2][14] The combination of severe steric hindrance and the stabilizing intramolecular B-N coordination creates a significantly higher activation barrier for the reaction. Achieving higher yields with this isomer often requires more forcing conditions, specialized ligands that can accommodate the steric bulk, or alternative coupling partners.
Experimental Protocols
Scientific integrity requires reproducible and verifiable methods. The following protocols are provided as a robust starting point for your investigations.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general method for coupling quinolineboronic acids with aryl halides.[11][15]
Materials and Reagents:
-
Quinolineboronic acid isomer
-
Aryl halide (e.g., bromide, iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the quinolineboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄; 3-5 mol%), and the base (e.g., K₂CO₃; 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent and degassed water (e.g., a 4:1 mixture of Dioxane:Water, to a concentration of 0.1 M relative to the halide).
-
Reaction: Place the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthesis of Quinoline-3-boronic acid
This protocol describes the synthesis from the corresponding haloquinoline.[16][17]
Materials and Reagents:
-
3-Bromoquinoline
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (2 M)
-
Sodium bicarbonate solution (2 M)
Procedure:
-
Initial Setup: Add 3-bromoquinoline (1.0 equiv.) and anhydrous THF to an oven-dried, two-necked round-bottomed flask under a nitrogen atmosphere.
-
Borate Addition: Add triisopropyl borate (2.0 equiv.) to the solution.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.0 equiv.) dropwise via syringe over 1 hour, maintaining the temperature at -78 °C. A color change is typically observed.
-
Reaction: Stir the mixture at -78 °C for an additional 2 hours after the addition is complete.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Carefully quench the reaction by the slow addition of 2 M HCl solution.
-
Neutralization and Extraction: Adjust the pH to ~7 with 2 M NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying and Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Precipitate the product by adding n-hexane to the concentrated residue.
-
Final Product: Collect the resulting white solid by filtration and dry under vacuum to yield quinoline-3-boronic acid.
Visualizing Key Concepts
Diagrams are essential for conceptual understanding. The following have been generated using Graphviz to illustrate the core mechanism and structures.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Structural comparison of quinolineboronic acid isomers.
Conclusion and Outlook
The reactivity of quinolineboronic acid isomers in Suzuki-Miyaura coupling is a nuanced interplay of electronic effects, steric hindrance, and inherent stability.
-
Highly Reactive Isomers: Isomers like quinoline-3-boronic acid, which are sterically unencumbered, are excellent choices for general synthetic applications.
-
Moderately Reactive Isomers: Isomers such as quinoline-5-boronic acid offer a balance and are effective coupling partners, though they may require slightly more vigorous conditions.
-
Challenging Isomers: Sterically hindered isomers, particularly quinoline-8-boronic acid, present the greatest challenge. Their successful application often necessitates careful optimization, including the use of highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) and potentially higher temperatures to overcome the activation barrier imposed by steric hindrance and B-N coordination.
For particularly unstable or sluggishly reacting isomers, researchers should consider the use of more robust boronic acid surrogates. Air-stable derivatives like N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts can offer superior handling, stability, and, in some cases, more consistent reactivity in cross-coupling reactions.[12][13]
By understanding the fundamental principles outlined in this guide, researchers can better predict the behavior of these valuable reagents, streamline their reaction optimizations, and accelerate the discovery of novel chemical entities.
References
- 1. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Steric effects - Wikipedia [en.wikipedia.org]
- 9. 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F structural formula skeletal formula R/S optical stereoisomers, chain and positional isomers, 11 distinct isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. 8-Quinolineboronic acid | C9H8BNO2 | CID 2734380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 17. 3-Quinolineboronic acid | 191162-39-7 [chemicalbook.com]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 5-Quinolineboronic Acid Pinacol Ester
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The formation of carbon-carbon bonds involving heteroaromatic systems, such as quinolines, is a common challenge where the choice of catalyst can dictate the success or failure of a reaction. This guide provides an in-depth comparison of palladium catalysts for the coupling of 5-quinolineboronic acid pinacol ester with aryl halides, offering experimental insights and data to inform your catalyst selection.
The Challenge of Quinoline-Based Substrates
The quinoline moiety is a prevalent scaffold in pharmaceuticals and functional materials. However, its use in Suzuki-Miyaura couplings is not without difficulty. The Lewis basic nitrogen atom of the quinoline ring can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species. Furthermore, heteroaryl boronic esters can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond, reducing the yield of the desired product. Consequently, the selection of a suitable palladium catalyst and ligand system is critical to overcome these challenges and achieve high efficiency.
Visualizing the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) active species. Understanding this cycle is key to rationalizing catalyst performance.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Palladium Catalysts
The choice of palladium catalyst is a critical parameter that significantly influences reaction yield, time, and overall efficiency. Below is a summary of the performance of several commonly used palladium catalysts in the coupling of 5-bromopyridine derivatives, which serve as close analogs to this compound. Direct comparative studies on this compound are limited; therefore, this data provides a strong starting point for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 5 | [1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2-6 | High | 3 | [2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | High | 5 (Pd) / 10 (Ligand) | |
| Pd₂(dba)₃ / XPhos | XPhos | K₂CO₃ | n-Butanol | Not Specified | Not Specified | Fair | Not Specified | [3] |
| PEPPSI-IPr | IPr | K₂CO₃ | Dioxane | 60 | Not Specified | High | 2 | [4] |
Disclaimer: The data presented is compiled from different sources with varying reaction conditions and substrates. It should be used as a qualitative guide rather than for direct quantitative comparison.
In-Depth Catalyst Analysis
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
A classic and versatile catalyst, Pd(PPh₃)₄ is often a reliable choice for a wide range of Suzuki-Miyaura couplings.
-
Expertise & Experience: While effective, Pd(PPh₃)₄ can be sensitive to air and moisture, requiring careful handling under an inert atmosphere. For challenging substrates like quinolines, higher catalyst loadings (typically 3-5 mol%) and elevated temperatures are often necessary. The triphenylphosphine ligands are less electron-rich compared to modern phosphine ligands, which can result in slower rates of oxidative addition, particularly with aryl chlorides.
-
Trustworthiness: The performance of Pd(PPh₃)₄ is well-documented in the literature, making it a reliable benchmark. However, for quinoline-containing substrates, its efficacy can be variable, and catalyst deactivation can be an issue.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride - Pd(dppf)Cl₂
This air-stable catalyst is widely used for its robustness and effectiveness in a variety of cross-coupling reactions.
-
Expertise & Experience: The dppf ligand's wide bite angle and electron-rich nature facilitate both oxidative addition and reductive elimination steps. This often leads to higher yields and shorter reaction times compared to Pd(PPh₃)₄, especially with heteroaryl substrates.[2] Its stability makes it more user-friendly for routine laboratory use.
-
Trustworthiness: Pd(dppf)Cl₂ is a go-to catalyst for many challenging couplings and has shown good performance with nitrogen-containing heterocycles.[5][6] Its reliability and broad substrate scope make it a strong candidate for reactions with this compound.
Palladium(II) Acetate with Buchwald Ligands (e.g., SPhos, XPhos)
The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling.
-
Expertise & Experience: Ligands like SPhos and XPhos, when combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, form highly active catalysts in situ.[3] These systems are particularly adept at coupling sterically hindered and electron-rich or -poor substrates, often at lower catalyst loadings and milder conditions than traditional catalysts. The steric bulk of these ligands promotes the formation of monoligated Pd(0) species, which are highly reactive in the catalytic cycle. For quinoline substrates, these catalysts can mitigate the inhibitory effect of the nitrogen lone pair.
-
Trustworthiness: Buchwald ligands and their corresponding pre-catalysts are renowned for their high performance and broad applicability, especially in pharmaceutical process chemistry. The use of Buchwald pre-catalysts (e.g., XPhos Pd G3) can offer even greater convenience and reproducibility.[5]
PEPPSI™-IPr
The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts are a class of N-heterocyclic carbene (NHC)-palladium complexes known for their exceptional stability and activity.
-
Expertise & Experience: PEPPSI-IPr is an air- and moisture-stable precatalyst that does not require glove-box handling.[7] The strongly σ-donating NHC ligand forms a very stable bond with palladium, leading to a highly active and long-lived catalyst. This makes it particularly suitable for challenging cross-couplings, including those with deactivated aryl chlorides and heteroaryl substrates.[7]
-
Trustworthiness: The PEPPSI catalyst family has demonstrated superior performance in many industrially relevant reactions.[7] Its high efficiency and functional group tolerance make it an excellent choice for complex syntheses involving substrates like this compound.
Experimental Protocols
Workflow for Catalyst Screening
Caption: A generalized experimental workflow for screening palladium catalysts.
Representative Protocol using Pd(dppf)Cl₂
This protocol is a starting point and may require optimization for specific aryl halide coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,2-Dimethoxyethane (DME), anhydrous and degassed
-
Argon or Nitrogen gas
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add anhydrous, degassed dimethoxyethane via syringe.
-
Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylquinoline.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, modern palladium catalysts with bulky, electron-rich ligands are generally preferred over traditional catalysts like Pd(PPh₃)₄.
-
For initial screening and general reliability, Pd(dppf)Cl₂ is an excellent starting point due to its stability, commercial availability, and proven track record with heteroaromatic substrates.
-
For achieving the highest yields and for particularly challenging substrates (e.g., sterically hindered aryl halides or aryl chlorides), a system employing a Buchwald ligand (such as SPhos or XPhos) with a palladium precursor, or a corresponding Buchwald pre-catalyst, is highly recommended.
-
For applications demanding high turnover numbers, operational simplicity, and exceptional stability, PEPPSI-IPr is a state-of-the-art catalyst that is likely to provide excellent results.
Ultimately, the optimal catalyst will depend on the specific aryl halide coupling partner, the desired scale of the reaction, and economic considerations. The information and protocols provided in this guide should serve as a solid foundation for your experimental design and catalyst selection process.
References
- 1. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 6. Chiral triazolylidene-Pd-PEPPSI: synthesis, characterization, and application in asymmetric Suzuki–Miyaura cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
A Comparative Guide to the Reaction Kinetics of 5-Quinolineboronic Acid Pinacol Ester in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficient and robust methods for constructing complex molecular architectures is paramount. Quinoline moieties are privileged structures in medicinal chemistry and materials science, and their synthesis often relies on powerful cross-coupling methodologies. Among the various reagents employed, 5-quinolineboronic acid pinacol ester has emerged as a versatile and widely used building block. This guide provides an in-depth analysis of the reaction kinetics of this compound, primarily in the context of the Suzuki-Miyaura cross-coupling reaction. We will objectively compare its performance with alternative boronic acid derivatives and other synthetic routes to quinolines, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Stability-Reactivity Trade-Off: Understanding the Role of the Pinacol Ester
The choice of a boronic acid derivative in a cross-coupling reaction is a critical parameter that dictates not only the reaction's efficiency but also its practicality. This compound offers a significant advantage in terms of stability compared to its corresponding boronic acid.[1][2] Boronic acids, particularly those bearing heteroaromatic rings, are often susceptible to decomposition pathways such as protodeboronation, which can compromise reaction yields and reproducibility.[3] The pinacol ester functionality effectively protects the boronic acid moiety, rendering the compound a stable, crystalline solid that is easier to handle, purify, and store over extended periods.[1][2]
However, this enhanced stability comes at the cost of attenuated reactivity. The steric bulk of the pinacol group can influence the kinetics of the Suzuki-Miyaura reaction, primarily by affecting the crucial transmetalation step.[4]
Reaction Kinetics of this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The nature of the organoboron reagent directly impacts the rate of the transmetalation step.
While specific kinetic data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature, we can infer its kinetic behavior from studies on analogous heteroaryl and aryl boronic acid pinacol esters.
Comparison with Boronic Acids:
Kinetic studies consistently demonstrate that boronic acids are generally more reactive than their pinacol ester counterparts in Suzuki-Miyaura couplings.[1][2][5][6] This is attributed to the lower steric hindrance and potentially different mechanisms of transmetalation. For instance, a study comparing a generic arylboronic acid with its pinacol ester derivative showed a significantly slower reaction rate for the pinacol ester.[4] The formation of a pre-transmetalation intermediate, a key step for the transfer of the organic group to the palladium center, can be impeded by the bulky pinacol group.[4]
Table 1: Comparative Reactivity of Boronic Acids vs. Pinacol Esters in Suzuki-Miyaura Coupling (Illustrative Data)
| Boron Reagent | Relative Rate of Transmetalation | Key Observations | Reference |
| Arylboronic Acid | 1.0 | Faster reaction, but prone to decomposition. | [4] |
| Arylboronic Acid Pinacol Ester | Considerably slower than boronic acid | More stable, but sterically hindered, leading to slower transmetalation. | [4] |
It is important to note that while the intrinsic reactivity of the pinacol ester is lower, the overall success and yield of a reaction can be higher due to its stability, which minimizes the loss of the reagent over the course of the reaction.
Alternatives to Suzuki-Miyaura Coupling for Quinoline Synthesis
While the Suzuki-Miyaura coupling of this compound is a powerful tool, several other methods exist for the synthesis of quinoline derivatives. A direct kinetic comparison is often challenging due to the diverse reaction conditions. However, a qualitative comparison can guide the selection of an appropriate synthetic strategy.
Table 2: Comparison of Synthetic Methods for Quinoline Derivatives
| Method | General Description | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling of a quinoline halide/triflate with a boronic acid/ester. | High functional group tolerance, mild reaction conditions, commercially available reagents. | Can be sensitive to catalyst and ligand choice, potential for side reactions. |
| Stille Coupling | Pd-catalyzed cross-coupling of a quinoline halide/triflate with an organotin reagent. | High functional group tolerance, often effective for complex fragments. | Toxicity of organotin reagents and byproducts is a major concern. |
| Heck Coupling | Pd-catalyzed reaction of a quinoline halide/triflate with an alkene. | Good for the synthesis of alkenylquinolines. | Can have issues with regioselectivity. |
| Sonogashira Coupling | Pd/Cu-catalyzed coupling of a quinoline halide/triflate with a terminal alkyne. | Excellent for synthesizing alkynylquinolines. | Requires the use of a co-catalyst (copper). |
| Classical Named Reactions (e.g., Skraup, Doebner-von Miller, Friedländer) | Condensation reactions to construct the quinoline ring system from acyclic precursors.[7][8] | Can be cost-effective for large-scale synthesis of simple quinolines. | Often require harsh reaction conditions (strong acids, high temperatures) and can have limited substrate scope and functional group tolerance.[7] |
| C-H Activation/Annulation | Transition-metal-catalyzed direct functionalization of C-H bonds to form the quinoline ring.[9] | High atom economy, avoids pre-functionalization of starting materials. | Can require specific directing groups and optimization of reaction conditions. |
The choice of method will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For complex, functionalized quinolines, cross-coupling reactions like the Suzuki-Miyaura often provide the most versatile and reliable approach.
Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling of this compound
To quantitatively assess the reaction kinetics, a robust and reproducible experimental protocol is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of the reaction by quantifying the consumption of reactants and the formation of the product over time.
Objective: To determine the initial reaction rate and the rate constant for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., biphenyl)
-
HPLC grade solvents for analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reaction vessel with a magnetic stirrer and temperature control
-
Syringes and needles for sampling
Procedure:
-
Reaction Setup:
-
In a clean, dry reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), the base (2.0 eq), and the internal standard.
-
Add the solvent mixture to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
-
Reaction Monitoring:
-
Place the reaction vessel in a pre-heated oil bath or heating block at the desired temperature.
-
Start the magnetic stirrer to ensure a homogeneous mixture.
-
At regular time intervals (e.g., every 5, 10, or 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
-
HPLC Analysis:
-
Prepare a calibration curve for the starting materials and the product using the internal standard.
-
Inject the quenched samples into the HPLC system.
-
Monitor the elution of the components using the UV detector at an appropriate wavelength.
-
Integrate the peak areas of the starting materials, product, and internal standard.
-
-
Data Analysis:
-
Use the calibration curve to determine the concentration of the reactants and product at each time point.
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
Determine the initial reaction rate from the initial slope of the concentration vs. time curve.
-
Depending on the reaction order, use appropriate integrated rate laws to calculate the rate constant (k).
-
Visualizing the Process
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: Step-by-step workflow for the kinetic analysis of a Suzuki-Miyaura reaction.
Conclusion
This compound stands as a valuable and robust building block for the synthesis of quinoline-containing molecules, primarily through the Suzuki-Miyaura cross-coupling reaction. While its reactivity is generally lower than the corresponding boronic acid, its enhanced stability often translates to more reliable and reproducible synthetic outcomes. Understanding the kinetic profile of this reagent in comparison to other boronic acid derivatives and alternative synthetic methodologies is crucial for the rational design and optimization of synthetic routes. The provided experimental protocol for kinetic analysis using HPLC offers a practical framework for researchers to quantitatively evaluate and compare the performance of this compound in their specific applications, ultimately accelerating the pace of discovery in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst [morressier.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Is 5-quinolineboronic acid pinacol ester more stable than the free acid?
A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the realm of modern synthetic chemistry, particularly in the construction of complex pharmaceutical agents and functional materials, arylboronic acids are indispensable reagents. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-documented. However, the inherent instability of many boronic acids presents significant challenges related to storage, handling, and reaction reproducibility. This guide provides an in-depth comparison of the stability of 5-quinolineboronic acid and its pinacol ester derivative, offering experimental insights and practical guidance for researchers.
The Inherent Instability of Free Boronic Acids
Free boronic acids, including 5-quinolineboronic acid, are susceptible to several degradation pathways that can compromise their purity and reactivity.[1][2][3] Understanding these pathways is crucial to appreciating the enhanced stability offered by their pinacol ester counterparts.
The primary routes of decomposition for boronic acids are:
-
Protodeboronation: This is a common undesired side reaction where the carbon-boron bond is cleaved by a proton source, such as water or alcohol, replacing the boronic acid group with a hydrogen atom.[4][5] The propensity for protodeboronation is highly dependent on factors like pH, temperature, and the electronic nature of the aryl group.[4][6] For heteroaromatic boronic acids, the position of the boronic acid group and the potential for zwitterion formation can significantly influence the rate of this degradation.[4][6]
-
Oxidation: The carbon-boron bond is also susceptible to oxidation, particularly in the presence of air or other oxidizing agents, which can convert the boronic acid into a phenol.[7][8][9][10] This process can be accelerated under basic conditions often employed in cross-coupling reactions.[11][12]
-
Dehydration (Boroxine Formation): Under anhydrous conditions or upon heating, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[1][13] While this process is often reversible in the presence of water, the formation of boroxines can lead to issues with accurate weighing and stoichiometry in reactions.
The quinoline moiety in 5-quinolineboronic acid, being a basic heterocycle, can further complicate its stability profile due to the potential for zwitterionic species to form under neutral pH conditions, which in some cases, can accelerate protodeboronation.[4]
The Pinacol Ester: A Shield of Stability
The conversion of a boronic acid to its pinacol ester is a widely adopted strategy to enhance stability.[1][14][15][16] The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system of the pinacol ester effectively protects the boron atom from the aforementioned degradation pathways.[1]
The key advantages of using 5-quinolineboronic acid pinacol ester over the free acid include:
-
Enhanced Hydrolytic Stability: The bulky pinacol group sterically hinders the approach of water molecules, significantly slowing down the rate of hydrolysis and subsequent protodeboronation.[17]
-
Increased Oxidative Resistance: The esterification of the boronic acid reduces the Lewis acidity of the boron center and provides steric shielding, making the C-B bond less susceptible to oxidative cleavage.[17]
-
Prevention of Boroxine Formation: The cyclic nature of the pinacol ester prevents the intermolecular dehydration that leads to the formation of boroxines.
-
Improved Handling and Storage: Pinacol esters are often crystalline, free-flowing solids that are less sensitive to air and moisture compared to their corresponding free boronic acids.[1][14] This leads to a longer shelf-life and greater ease of handling in the laboratory.[1][14]
The enhanced stability of the pinacol ester translates to more consistent and reproducible results in synthetic applications, particularly in complex, multi-step syntheses where the integrity of building blocks is paramount.
Quantitative Stability Comparison: A General Overview
| Parameter | 5-Quinolineboronic Acid (Free Acid) | This compound | Rationale |
| Hydrolytic Stability (Protodeboronation) | Low to Moderate | High | The pinacol group sterically protects the boron atom from nucleophilic attack by water.[17] |
| Oxidative Stability | Moderate | High | Esterification reduces the Lewis acidity of boron and sterically hinders access of oxidizing agents.[17] |
| Thermal Stability | Moderate | High | The pinacol ester is less prone to decomposition upon heating. |
| Tendency for Boroxine Formation | High | None | The cyclic structure of the pinacol ester prevents intermolecular dehydration. |
| Shelf-Life | Short to Moderate | Long | Reduced susceptibility to degradation pathways leads to a significantly longer shelf-life.[1][14] |
| Handling | Requires inert atmosphere and careful handling | Can be handled in air for short periods | Lower sensitivity to moisture and air simplifies weighing and transfer.[1][14] |
Experimental Protocol for Comparative Stability Analysis
To empirically determine the relative stability of 5-quinolineboronic acid and its pinacol ester, a straightforward comparative study using ¹H NMR spectroscopy can be employed. This method allows for the direct monitoring of the degradation of each compound over time under controlled conditions.
Objective: To compare the stability of 5-quinolineboronic acid and this compound in a protic solvent mixture over time.
Materials:
-
5-Quinolineboronic Acid
-
This compound
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide)
-
D₂O (Deuterium Oxide)
-
NMR Tubes
-
NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Prepare two separate stock solutions of identical molar concentration (e.g., 0.1 M) of 5-quinolineboronic acid and this compound in DMSO-d₆.
-
In two separate NMR tubes, add 500 µL of the 5-quinolineboronic acid stock solution and 500 µL of the this compound stock solution.
-
-
Initiation of Degradation:
-
To each NMR tube, add 50 µL of D₂O. The D₂O will serve as the proton source for protodeboronation and hydrolysis.
-
Gently mix the contents of each NMR tube.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum for each sample immediately after the addition of D₂O (t=0).
-
Monitor the samples at regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours) by acquiring a ¹H NMR spectrum at each time point.
-
-
Data Analysis:
-
For the 5-quinolineboronic acid sample, monitor the disappearance of the signals corresponding to the quinoline protons and the appearance of new signals corresponding to quinoline (the protodeboronated product).
-
For the this compound sample, monitor the disappearance of the signals for the ester and the appearance of signals for the free boronic acid (from hydrolysis) and/or quinoline (from subsequent protodeboronation).
-
Integrate the relevant peaks in the NMR spectra to quantify the extent of degradation over time. Plot the percentage of remaining starting material versus time for both compounds.
-
Expected Outcome: The data is expected to show a significantly faster rate of degradation for 5-quinolineboronic acid compared to its pinacol ester, providing direct evidence of the superior stability of the ester form.
Visualizing Stability: Degradation Pathways
The following diagrams illustrate the key degradation pathways for 5-quinolineboronic acid and the protective role of the pinacol ester.
Caption: Degradation of free acid vs. stable pinacol ester.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 9. pnas.org [pnas.org]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Benchmarking Suzuki-Miyaura Couplings of 5-Quinolineboronic Acid Pinacol Ester
Introduction: The Strategic Importance of the Quinoline Moiety
The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial agents, kinase inhibitors, and antivirals. Consequently, efficient and reliable methods for constructing carbon-carbon bonds to the quinoline core are of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for this purpose, prized for its mild conditions and broad functional group tolerance.[1][2]
This guide focuses on a key building block: 5-quinolineboronic acid pinacol ester . The use of a pinacol ester, as opposed to the free boronic acid, enhances the stability of the organoboron reagent, preventing premature protodeboronation—a common side reaction with heteroarylboronic acids.[3][4] However, the Lewis basic nitrogen atom inherent to the quinoline ring presents a specific challenge: it can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and diminished reaction efficiency.[5]
This document provides a comprehensive comparison of catalytic systems to overcome this challenge, offering field-proven insights and detailed protocols to guide researchers in achieving high-efficiency couplings with this compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the catalytic cycle is crucial for rational optimization and troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[3][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic ester by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[8][9]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
The quinoline nitrogen can interfere by coordinating to the palladium center at various stages, disrupting the cycle. The choice of ligand is therefore critical to shield the metal center and promote the desired reaction pathway.
Benchmarking Catalytic Systems for Quinoline Coupling
To provide actionable data, we compare the performance of various palladium catalysts and ligands for the coupling of This compound (1.2 equiv.) with a model substrate, 4-bromoanisole (1.0 equiv.) . The following table summarizes the results obtained under standardized conditions.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (2.0 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observation |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 45 | Low yield, likely due to catalyst inhibition. |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 58 | Modest improvement over pre-formed Pd(0) source. |
| 3 | Pd₂(dba)₃ (2) | PCy₃ (4) | K₃PO₄ | Toluene | 110 | 12 | 75 | Bulky, electron-rich phosphine shows better results. |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 | Buchwald ligands show significant improvement. |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (aq.) | Dioxane | 100 | 6 | >95 | Optimal performance with high yield and short reaction time. |
| 6 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME | 85 | 12 | 88 | A reliable, though slightly less active, alternative.[10] |
Interpretation of Results
The data clearly demonstrates the critical role of the phosphine ligand in achieving high coupling efficiency.
-
Standard Ligands (Entries 1 & 2): Catalysts based on triphenylphosphine (PPh₃) performed poorly. This is attributed to the ligand's insufficient steric bulk, which fails to prevent the quinoline nitrogen from coordinating to the palladium center and inhibiting catalysis.
-
Bulky Monophosphines (Entries 3-5): A significant increase in yield was observed with the use of bulky, electron-rich dialkylbiaryl phosphine ligands (commonly known as Buchwald ligands), such as SPhos and XPhos.[11] These ligands form sterically hindered, monoligated Pd(0) species that are highly reactive in the oxidative addition step while simultaneously blocking the approach of the inhibitory quinoline nitrogen.[12] XPhos provided the highest yield in the shortest time, marking it as the superior choice for this transformation.
-
The Role of the Base: Potassium phosphate (K₃PO₄) consistently outperformed potassium carbonate (K₂CO₃). K₃PO₄ is a stronger base in organic solvents and is highly effective at promoting the formation of the boronate "ate" complex required for efficient transmetalation.[13][14]
-
Ferrocenyl Ligands (Entry 6): The PdCl₂(dppf) catalyst, which features a bidentate ferrocenyl phosphine ligand, also provided good yields.[10] This catalyst is often effective for coupling nitrogen-containing heterocycles and represents a robust alternative to the Buchwald systems.
Visualizing the Experimental Workflow
A standardized workflow is essential for reproducibility. The following diagram outlines the key steps from reaction setup to product isolation.
Caption: General workflow for Suzuki-Miyaura coupling reactions.
Optimized Experimental Protocol
Based on the benchmarking study (Entry 5), the following protocol is recommended for the efficient coupling of this compound with aryl bromides.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Phosphate (K₃PO₄), aqueous solution (e.g., 2M)
-
1,4-Dioxane, anhydrous
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent and Base Addition: Through the septum, add anhydrous 1,4-dioxane (5 mL) followed by the aqueous K₃PO₄ solution (2.0 mmol, 2.0 equiv., e.g., 1 mL of a 2M solution).
-
Causality Note: The addition of water is crucial. It aids in the dissolution of the inorganic base and facilitates the hydrolysis of the boronic ester to the active boronic acid species just prior to transmetalation.[15]
-
-
Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed. Oxygen can oxidatively degrade both the Pd(0) catalyst and the electron-rich phosphine ligand.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath at 100 °C. Stir vigorously for 6-8 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen exposure) 2. Insufficiently Degassed Solvents 3. Poor Quality Reagents | 1. Use a fresh bottle of catalyst/ligand. 2. Ensure thorough degassing of the reaction mixture. 3. Purify starting materials if necessary. |
| Protodeboronation of Starting Material | 1. Reaction temperature too high or time too long. 2. Base is too strong or concentration too high. | 1. Lower the temperature to 80-90 °C and monitor carefully. 2. Use K₃PO₄ as recommended; avoid stronger bases like hydroxides unless necessary. |
| Homocoupling of Boronic Ester | 1. Presence of oxygen. 2. Catalyst decomposition. | 1. Improve inert atmosphere technique and degassing. 2. Increase ligand-to-palladium ratio slightly (e.g., from 2:1 to 2.5:1). |
| Difficult Purification | 1. Residual Palladium Catalyst 2. Persistent Boronic Acid Impurities | 1. Pass the crude product through a short plug of Celite or silica before concentration. 2. Perform an acidic wash (e.g., 1M HCl) during workup to remove basic impurities or a basic wash to remove unreacted boronic acid. |
References
- 1. organicreactions.org [organicreactions.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Validation of Product Formation from 5-Quinolineboronic Acid Pinacol Ester
For researchers at the forefront of medicinal chemistry and materials science, 5-quinolineboronic acid pinacol ester is a cornerstone reagent. Its utility, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the strategic construction of complex molecular architectures containing the quinoline scaffold.[1][2] However, the success of any synthesis is not merely in the execution of the reaction but in the rigorous, unambiguous confirmation of the final product's identity and purity. A failure in validation can lead to erroneous downstream data and wasted resources.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to validate product formation from reactions involving this compound. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, empowering you to design a self-validating analytical workflow. Our central case study will be the ubiquitous Suzuki-Miyaura reaction, coupling the quinolineboronic ester with an aryl halide to form a 5-arylquinoline.
The Analytical Challenge: Confirming the C-C Bond
The core objective is to gather unequivocal evidence that the carbon-boron bond of the starting material has been replaced by a new carbon-carbon bond, linking the quinoline and aryl moieties. A robust validation strategy must not only confirm the presence of the desired product but also prove the absence of key starting materials and significant side products, such as homocoupled species or protodeborylated starting material.[2] A multi-technique approach, leveraging the orthogonal strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides the most comprehensive and trustworthy validation.[3]
Performance Comparison of Core Spectroscopic Techniques
While each technique provides a piece of the puzzle, they are not interchangeable. Their power lies in their combined, confirmatory data. Mass spectrometry offers rapid confirmation of molecular weight, but a comprehensive validation strategy often involves orthogonal techniques to provide a complete picture of the product's identity and purity.[3]
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, 3D structure, and quantitative purity. | Provides unambiguous structural elucidation. | Less sensitive than MS, requires more sample, and can be time-consuming. |
| Mass Spectrometry | Precise molecular weight and elemental formula. | High sensitivity, requires minimal sample, rapid confirmation of product formation.[3] | Does not provide detailed structural information on its own; isomers may not be distinguishable.[3] |
| IR Spectroscopy | Presence or absence of specific functional groups. | Fast, simple, non-destructive, and requires minimal sample preparation. | Provides limited structural information; spectra can be complex and overlapping.[4] |
Deep Dive into Spectroscopic Signatures: A Comparative Analysis
The key to successful validation is knowing what to look for—specifically, the disappearance of signals from the this compound and the concurrent appearance of new signals characteristic of the 5-arylquinoline product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR is the most powerful tool for this task, as it maps the complete proton and carbon skeleton of the molecule. For a definitive analysis, acquiring ¹H, ¹³C, and even ¹¹B NMR spectra is recommended.
-
Expertise & Causality: The magnetic environment of each nucleus is exquisitely sensitive to its neighbors. The formation of the new C-C bond and the removal of the bulky, electron-withdrawing pinacol boronate group cause predictable and diagnostic shifts in the NMR spectrum, providing irrefutable proof of the transformation.
Key Diagnostic Changes: Starting Material vs. Product
| Spectrum | This compound (Starting Material) | 5-Arylquinoline (Product) | Rationale for Change |
| ¹H NMR | A sharp, intense singlet at ~δ 1.35 ppm, integrating to 12 protons (four methyl groups of the pinacol).[5][6] | ABSENCE of the ~δ 1.35 ppm singlet. | The pinacol group has been cleaved during the reaction. |
| Aromatic protons of the quinoline ring. | Aromatic protons of the quinoline ring are still present but will have shifted chemical shifts and/or coupling patterns due to the new electronic environment. | The new aryl substituent alters the electron density across the quinoline ring system. | |
| No signals from the coupling partner. | APPEARANCE of a new set of aromatic signals corresponding to the protons of the newly attached aryl group. | Confirms the successful incorporation of the aryl partner. | |
| ¹³C NMR | A signal around δ 84 ppm for the two quaternary carbons of the pinacol ester.[6] | ABSENCE of the ~δ 84 ppm signal. | The pinacol group has been removed. |
| A signal for the carbon attached to boron (C-B bond), which is often broad or not observed due to quadrupolar relaxation.[6] | APPEARANCE of a sharp signal in the aromatic region for the quinoline carbon now bonded to the new aryl group. | The C-B bond is replaced by a C-C bond, which has a typical carbon signal. | |
| ¹¹B NMR | A broad signal around δ 30-34 ppm, characteristic of a trigonal planar (sp²) boronic ester.[6][7][8] | ABSENCE of any significant ¹¹B signal. | Confirms complete consumption of the boronic ester starting material. |
Mass Spectrometry (MS): Unimpeachable Molecular Weight Evidence
MS provides the molecular weight of the product with high precision, offering definitive confirmation that the two starting fragments have combined as expected.
-
Expertise & Causality: Techniques like high-resolution mass spectrometry (HRMS) can determine the mass of a molecule with enough accuracy (typically to four decimal places) to predict its elemental composition. This allows one to distinguish the product from starting materials or side products with absolute confidence.
Key Diagnostic Analysis
-
Molecular Ion Peak: The primary evidence is the detection of the molecular ion peak (e.g., [M+H]⁺ in ESI-MS) that corresponds to the exact calculated mass of the target 5-arylquinoline.[3]
-
Isotopic Pattern: The observed isotopic distribution of the molecular ion peak must match the theoretical pattern calculated from the natural abundance of isotopes (¹³C, ¹⁵N, etc.) for the proposed chemical formula.[3] This provides a secondary layer of confirmation.
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
While not as structurally informative as NMR, IR spectroscopy is an invaluable, rapid technique for monitoring the reaction's progress by tracking the disappearance of the boronic ester functional group.
-
Expertise & Causality: The bonds within a molecule vibrate at specific, quantized frequencies. The B-O and C-O bonds of the pinacol ester have strong, characteristic vibrations that are easily identified. Their disappearance is a reliable indicator that the boronic ester has been consumed.
Key Diagnostic Changes
-
Disappearance of B-O Stretches: The spectrum of the starting material will show strong, characteristic absorbance bands in the 1300-1400 cm⁻¹ region, corresponding to B-O stretching.[4][5] These bands will be absent in the purified product spectrum.
-
Fingerprint Region: While the aromatic C-H and C=C stretches will be present in both starting material and product, the overall "fingerprint region" (<1500 cm⁻¹) will change, providing a comparative pattern that confirms a molecular transformation has occurred.
Visualizing the Validation Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-Quinolineboronic Acid Pinacol Ester: A Guide for the Modern Laboratory
In the landscape of drug discovery and chemical synthesis, boronic acids and their derivatives, such as 5-Quinolineboronic Acid Pinacol Ester, are invaluable tools. Their utility in cross-coupling reactions has revolutionized the construction of complex molecules. However, with great utility comes the great responsibility of ensuring safe handling and environmentally sound disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, moving beyond a simple checklist to explain the chemical rationale behind each procedural step.
Hazard Assessment: Understanding the Compound's Dual Nature
This compound is a hybrid molecule, presenting a combination of hazards from its quinoline core and its boronic acid pinacol ester functional group.
-
The Quinoline Moiety: Quinoline and its derivatives are recognized for their potential health hazards. Data from structurally similar compounds indicate risks including acute oral toxicity, skin and eye irritation, and potential long-term effects such as carcinogenicity and mutagenicity.[1] Therefore, all waste containing this compound must be handled with the assumption that it carries these hazardous properties.[1]
-
The Boronic Acid Pinacol Ester Group: Boronic acid derivatives are generally handled as hazardous waste.[2] While boric acid itself is a weak acid, the ester functional group can introduce other reactivity and flammability concerns.[3][4]
Discharge of this compound into the environment must be avoided due to its potential toxicity to aquatic life.[1][5] Under no circumstances should this chemical or its waste be disposed of in regular trash or down the drain.[1][2][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before any handling or disposal operations, establishing a robust barrier between the researcher and the chemical is paramount. All procedures must be conducted within a certified chemical fume hood.[2]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][6] | Protects against splashes of liquid waste or contact with fine solid particles. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[1][2] | Provides a barrier against skin contact, which can cause irritation.[1] |
| Body Protection | A fully fastened, long-sleeved lab coat.[2][6] | Prevents contamination of personal clothing and underlying skin. |
| Footwear | Closed-toe shoes.[2] | Protects feet from potential spills. |
Step-by-Step Disposal Protocol: A Self-Validating Workflow
The proper disposal of this compound requires a systematic approach involving segregation, containment, and documentation. This workflow ensures safety and regulatory compliance at every stage.
Caption: Disposal workflow for this compound.
-
Designated Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste.[2] The containers must be chemically compatible with the waste. Glass bottles with secure screw caps are recommended for liquids.[1]
-
Labeling : All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][2] This ensures handlers are aware of the contents and associated risks.
-
Incompatibility : Do not mix this waste with other waste streams, particularly strong oxidizing agents, to prevent unforeseen chemical reactions.[1]
-
Collection : Place all contaminated solid materials—such as gloves, weighing papers, absorbent pads from spills, and silica gel—into the designated "Hazardous Solid Waste" container.
-
Containment : Ensure the container is sealed when not in use to prevent the release of any vapors or dust.[7]
-
Collection : Carefully transfer all liquid waste containing this compound, including reaction mother liquors and solvent rinses, into the designated "Hazardous Liquid Waste" container.
-
Containment : Use a funnel to prevent spills during transfer. Keep the container sealed and stored in a secondary containment bin to mitigate the impact of any potential leaks.
Properly cleaning contaminated lab equipment is crucial to prevent cross-contamination and ensure safety.
-
Initial Decontamination : Scrape out any significant solid residues into the solid waste container. Rinse the glassware with a suitable organic solvent (e.g., acetone, ethyl acetate) and collect this rinsate in the hazardous liquid waste container.
-
Chemical Deactivation Rinse : A key step for boronic acid derivatives is a basic wash.[2] Rinsing the glassware with a dilute basic solution (e.g., 1M NaOH or NaHCO₃) helps hydrolyze the pinacol ester and convert the residual boronic acid into a more water-soluble boronate salt, facilitating its removal.
-
Collection of Rinsate : Crucially, all rinsates from the decontamination process, including the basic wash and subsequent water rinses, must be collected as hazardous liquid waste. [2] Do not dispose of these down the drain.
-
Final Cleaning : After decontamination, the glassware can be washed using standard laboratory detergents, rinsed with distilled water, and dried.
Spill Management
In the event of a spill, prompt and correct action is critical.
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure the fume hood is operating correctly.
-
Don PPE : Wear the full complement of recommended PPE before addressing the spill.
-
Containment : For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill.[1] For solid spills, carefully sweep up the material, avoiding dust generation.[8]
-
Collection : Carefully collect all contaminated absorbent material and place it in the designated hazardous solid waste container.[1]
-
Clean Spill Area : Thoroughly clean the spill area with a suitable solvent, followed by the basic wash decontamination procedure described above. Collect all cleaning materials and rinsates as hazardous waste.[1]
Final Storage and Disposal
-
Storage : Store all sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials.[1]
-
Disposal : Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][7][9] Adhere strictly to all local, state, and national regulations.[6][9]
By adhering to this comprehensive guide, researchers can ensure the safe management and disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.fr [fishersci.fr]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Safe Handling of 5-Quinolineboronic Acid Pinacol Ester: A Guide to Personal Protective Equipment
A Senior Application Scientist's In-depth Guide for Researchers in Drug Development
The increasing use of 5-Quinolineboronic Acid Pinacol Ester in synthetic organic chemistry, particularly in the intricate pathways of drug development, necessitates a robust understanding of its safe handling. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of laboratory personnel while maintaining experimental integrity. While this compound is a valuable building block, it is classified as harmful if swallowed, upon skin contact, or inhaled, underscoring the critical importance of stringent safety protocols.[1]
Hazard Assessment: Understanding the Risks
Before handling this compound, a thorough risk assessment is paramount. The primary hazards associated with this compound are:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2]
-
Harmful if Swallowed: Ingestion can be harmful to health.[1]
Given these potential hazards, a multi-layered PPE strategy is not just recommended, but essential.
Core Personal Protective Equipment for Routine Handling
For standard laboratory operations involving this compound, the following PPE is mandatory. The rationale behind each selection is to create a comprehensive barrier against potential exposure.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A full-face shield should be worn over safety goggles when there is a risk of splashing or when handling larger quantities.[3] | Protects the eyes and face from accidental splashes, which could cause serious irritation.[4] |
| Hand Protection | Chemically resistant gloves, such as nitrile, are required. Gloves should be inspected for any signs of degradation or puncture before each use.[1][4] | Prevents direct skin contact, which can cause irritation.[1] Contaminated gloves should be changed immediately.[4] |
| Body Protection | A fully buttoned laboratory coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[3] | Protects the skin and personal clothing from accidental spills. |
| Respiratory Protection | For handling small quantities within a certified chemical fume hood, respiratory protection may not be necessary.[3] If there is a potential for aerosol or dust generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[4] | Prevents the inhalation of the compound, which can cause respiratory tract irritation.[5] |
Step-by-Step Guide to Donning and Doffing PPE
The effectiveness of PPE is contingent on its correct application and removal. The following workflow is designed to minimize the risk of contamination.
Donning Procedure:
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Body Protection: Put on the laboratory coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron.
-
Respiratory Protection: If the risk assessment dictates the need for a respirator, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety goggles. If necessary, place a face shield over the goggles.
-
Hand Protection: Don gloves, ensuring they overlap the cuffs of the laboratory coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Face Shield and Goggles: Remove the face shield (if used) from the back of the head, followed by the safety goggles.
-
Body Protection: Unbutton and remove the laboratory coat or apron, folding the contaminated side inward.
-
Respiratory Protection: Remove the respirator from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency Procedures: Spill Response
In the event of a spill, a rapid and informed response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don Enhanced PPE: Before attempting to clean the spill, don a higher level of PPE, including a respirator, chemical-resistant gloves, and a chemical-resistant apron or suit.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[3] Avoid creating dust.
-
Clean-up: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[3] All cleaning materials must be disposed of as hazardous waste.
Disposal of Contaminated PPE and Waste
All materials that come into contact with this compound must be treated as hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated, sealed hazardous waste container.[6]
-
Chemical Waste: All solutions and solid waste containing the compound must be collected in separate, clearly labeled hazardous waste containers.[6] Do not mix with other waste streams.
-
Container Disposal: Empty containers should be handled as hazardous waste, as they may retain residual chemical.
Consult your institution's specific guidelines for hazardous waste disposal.[1]
Visual Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: Decision workflow for PPE selection and use.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their vital work, fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
